Ethylenediaminetetraacetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8, Array | |
| Record name | EDTA | |
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| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
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Related CAS |
10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |
| Record name | Edetic acid [INN:BAN:NF] | |
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DSSTOX Substance ID |
DTXSID6022977 | |
| Record name | Ethylenediaminetetraacetic acid | |
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Molecular Weight |
292.24 g/mol | |
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Physical Description |
Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | EDTA | |
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| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
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Solubility |
SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |
| Record name | EDTA | |
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Vapor Pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |
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Impurities |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |
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Color/Form |
Crystals from water, Colorless crystals | |
CAS No. |
60-00-4, 688-55-1, 62-33-9 | |
| Record name | EDTA | |
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| Record name | Ethylenediaminetetraacetic acid | |
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| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |
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| Record name | EDETIC ACID | |
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Melting Point |
245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ethylenediaminetetraacetic Acid (EDTA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with a broad range of applications in biomedical research, diagnostics, and clinical medicine. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with di- and trivalent metal ions, effectively sequestering them and preventing their participation in chemical and enzymatic reactions. This guide provides a comprehensive overview of the core mechanisms of EDTA, detailing its action as an anticoagulant, an inhibitor of metal-dependent enzymes, and a therapeutic agent for heavy metal toxicity. It includes quantitative data on metal-ion affinity, detailed experimental protocols, and visual diagrams of key pathways and workflows to fully elucidate its biochemical significance.
Core Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for EDTA is chelation. EDTA is an aminopolycarboxylic acid and a hexadentate ligand, meaning it can form six bonds with a single metal ion.[1] Its structure, featuring two amine groups and four carboxyl groups, allows it to act like a "claw" (from the Greek chele), enveloping a metal ion to form an exceptionally stable, water-soluble complex.[1][2] This sequestration renders the metal ion chemically inert and facilitates its excretion from biological systems.[2][3]
The general reaction for the formation of a 1:1 metal-EDTA complex is:
Mⁿ⁺ + [EDTA]⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴
The stability of this complex is described by the formation constant (K_f), with higher values indicating a more stable complex.[4][5]
Caption: The fundamental chelation action of EDTA binding a metal ion.
Quantitative Data: Metal-EDTA Complex Stability
The affinity of EDTA for different metal ions varies significantly, which is a critical factor in its specific applications. The stability of these complexes is quantified by the formation constant (K_f), often expressed in its logarithmic form (log K_f).[4] A higher log K_f value indicates a stronger and more stable complex.
| Metal Ion | Charge | Log K_f Value | Reference(s) |
| Cobalt (III) | +3 | 41.4 | [6] |
| Iron (III) | +3 | 25.1 | [6] |
| Mercury (II) | +2 | 21.8 | |
| Copper (II) | +2 | 18.8 | [6] |
| Nickel (II) | +2 | 18.4 | [6] |
| Lead (II) | +2 | 18.0 | |
| Zinc (II) | +2 | 16.5 | [6] |
| Cadmium (II) | +2 | 16.5 | [6] |
| Iron (II) | +2 | 14.3 | [6] |
| Manganese (II) | +2 | 13.9 | [6] |
| Calcium (II) | +2 | 10.7 | [6][7] |
| Magnesium(II) | +2 | 8.8 | [6][7] |
| Sodium (I) | +1 | 1.9 | [6][7] |
Note: Stability constants can vary slightly based on experimental conditions such as temperature and ionic strength.
Applications and Associated Mechanisms
Anticoagulation in Hematology
EDTA is the anticoagulant of choice for most hematological testing because it preserves the morphology of blood cells.[8] Its mechanism relies on the chelation of calcium ions (Ca²⁺), which are an essential cofactor for multiple enzymatic steps in the blood coagulation cascade.[9][10] By sequestering virtually all free Ca²⁺ from the plasma, EDTA irreversibly prevents the formation of a fibrin clot.[8][11]
Caption: EDTA's anticoagulant effect via chelation of Ca²⁺ in the coagulation cascade.
This protocol outlines the standardized procedure for collecting whole blood for hematological analysis.
-
Preparation: Gather necessary supplies: sterile gloves, tourniquet, alcohol swabs, appropriate gauge needle, and an evacuated blood collection tube containing K₂EDTA or K₃EDTA (typically with a lavender or purple top).[12][13] Ensure the tube is not expired.[13]
-
Patient and Site Preparation: Identify the patient. Apply the tourniquet and select a suitable vein. Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely.[12][13]
-
Venipuncture: Perform the venipuncture. Once blood flow is established, push the EDTA tube into the holder to puncture the stopper and allow the vacuum to draw the blood.
-
Filling: Fill the tube to the indicated fill line. An improper blood-to-anticoagulant ratio can lead to erroneous results, such as cell shrinkage (underfilling) or microclotting (overfilling).[13]
-
Mixing: As soon as the tube is removed from the holder, immediately and gently invert it 8-10 times to ensure thorough mixing of blood with the EDTA anticoagulant. Do not shake, as this can cause hemolysis.[13][14]
-
Labeling and Storage: Label the tube with patient identifiers immediately after collection.[12] Store and transport the sample according to laboratory guidelines, typically at room temperature for analysis within 24 hours.[15]
Inhibition of Metal-Dependent Enzymes
Many enzymes, particularly nucleases (DNases, RNases) and proteases, require divalent cations like Magnesium (Mg²⁺) or Zinc (Zn²⁺) as cofactors for their catalytic activity.[1] EDTA's mechanism in molecular biology and biochemistry is to chelate these essential metal cofactors, thereby inactivating the enzymes and protecting macromolecules like DNA, RNA, and proteins from degradation.[1][16]
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial for processes like tissue remodeling, but also implicated in pathologies like cancer metastasis and arthritis. EDTA acts as a broad-spectrum MMP inhibitor by chelating the catalytic Zn²⁺ ion from the enzyme's active site, rendering it inactive.[17][18] Some MMPs also require Ca²⁺ for stability, which EDTA also sequesters.[17]
Caption: Mechanism of metalloproteinase inhibition by EDTA via removal of the catalytic zinc ion.
TE buffer is ubiquitously used in molecular biology to store and protect DNA and RNA from degradation.
-
Reagents and Materials: 1M Tris-HCl (pH 8.0), 0.5M EDTA (pH 8.0), molecular biology grade water, sterile graduated cylinders or flasks, sterile media bottle, autoclave.[2][19]
-
Preparation of 1X TE Buffer (100 mL):
-
Mixing: Secure the lid and mix well by inverting the container several times.[19]
-
Sterilization: Loosen the cap and autoclave on a liquid cycle (e.g., 121°C for 20 minutes) to sterilize the buffer.[11] After cooling, tighten the cap.
-
Storage: Store the buffer at room temperature. The shelf life is at least one year.[20]
Chelation Therapy
In clinical toxicology, EDTA (specifically as calcium disodium EDTA or edetate calcium disodium) is an FDA-approved treatment for heavy metal poisoning, particularly lead (Pb) poisoning.[6][21] When administered intravenously, EDTA circulates in the bloodstream and binds tightly to toxic heavy metals like lead, cadmium, and mercury.[3] The resulting stable, water-soluble metal-EDTA complex is then efficiently filtered by the kidneys and excreted in the urine, reducing the body's toxic metal burden.[3][15]
Caption: The experimental workflow of chelation therapy for heavy metal removal.
Analytical Chemistry
EDTA is a primary reagent in complexometric titrations, a quantitative analytical method used to determine the concentration of metal ions in a solution. A common application is determining water hardness, which is caused by dissolved Ca²⁺ and Mg²⁺ ions.[22][23]
This protocol describes a titration to measure the combined concentration of Ca²⁺ and Mg²⁺.
-
Reagents and Materials: Standardized EDTA solution (e.g., 0.01 M), ammonia buffer (pH 10), Eriochrome Black T (EBT) indicator, burette, pipette (e.g., 50 mL), conical flask, water sample.[3][21]
-
Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.[21]
-
Buffering and Indication: Add ~2 mL of pH 10 ammonia buffer. This is crucial as the EDTA-metal complex stability is pH-dependent.[3][8] Add a few drops of EBT indicator. In the presence of Mg²⁺ and Ca²⁺, the solution will turn wine-red.[21]
-
Titration: Fill the burette with the standard EDTA solution. Titrate the water sample with the EDTA solution while constantly swirling the flask.
-
Endpoint Determination: The endpoint is reached when the solution color changes sharply from wine-red to sky blue.[21][22] This signifies that all the Ca²⁺ and Mg²⁺ ions have been complexed by the EDTA.
-
Calculation: Record the volume of EDTA solution used. Repeat the titration for concordant results.[21] The total hardness (as ppm CaCO₃) can be calculated using the stoichiometry of the 1:1 reaction between EDTA and the metal ions.[22]
Other Reported Mechanisms
While chelation is the dominant mechanism, some research suggests EDTA may have other biological effects. One study found that EDTA could enhance proton-induced cAMP production in certain human cells, an effect that appeared to be independent of its chelating action.[10][24] This suggests that in specific contexts, EDTA might interact with cellular signaling pathways through mechanisms that are not yet fully understood.[10] However, these non-chelation-based actions are not as well-established and require further investigation.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Protocols · Benchling [benchling.com]
- 3. bspublications.net [bspublications.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. chegg.com [chegg.com]
- 8. Determination of Hardness of Water [staff.buffalostate.edu]
- 9. scienceinfo.com [scienceinfo.com]
- 10. This compound (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. needle.tube [needle.tube]
- 13. edtatube.com [edtatube.com]
- 14. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. condor.depaul.edu [condor.depaul.edu]
- 20. TE buffer [protocols.io]
- 21. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 22. scribd.com [scribd.com]
- 23. How to Determine the Hardness of Water Sample using EDTA? | by Anagha Jahagirdar | Medium [medium.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Properties of Ethylenediaminetetraacetic Acid (EDTA)
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid renowned for its potent ability to chelate metal ions. First synthesized in 1935, EDTA has become an indispensable tool in a vast range of scientific disciplines due to its capacity to form stable, water-soluble complexes with di- and trivalent cations.[] This technical guide provides an in-depth exploration of the core biochemical properties of EDTA, its mechanism of action, quantitative data on its activity, and its practical applications in research and drug development, complete with detailed experimental protocols and logical diagrams.
Core Biochemical Properties & Mechanism of Action
EDTA's primary biochemical function is as a chelating agent. Its molecular structure contains two amino groups and four carboxyl groups, providing six lone pairs of electrons that can form strong coordinate bonds with a metal ion.[] This hexadentate ("six-toothed") structure allows EDTA to effectively "wrap around" and sequester metal ions such as Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺.[][2]
The chelation process forms a highly stable, ring-like structure that renders the metal ion chemically inert, preventing it from participating in enzymatic reactions or catalyzing degradative processes.[][3] The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species, and its prevalence is highly dependent on the pH of the solution.
Quantitative Biochemical Data
The efficacy of EDTA is quantifiable and is primarily influenced by the specific metal ion and the pH of the environment.
The stability constant (Kf) indicates the strength of the bond between EDTA and a metal ion. A higher log Kf value signifies a more stable complex.
| Metal Ion | Stability Constant (log Kf) |
| Fe³⁺ | 25.1[4] |
| Cr³⁺ | 23.4[4] |
| Cu²⁺ | 18.8[4] |
| Ni²⁺ | 18.4[4] |
| Zn²⁺ | 16.5[4] |
| Cd²⁺ | 16.5[4] |
| Fe²⁺ | 14.3[4] |
| Mn²⁺ | 13.9[4] |
| Ca²⁺ | 10.7[4][5] |
| Mg²⁺ | 8.8[4][5] |
| Na⁺ | 1.9[4] |
Data sourced from various references at 20-25°C and an ionic strength of 0.1 M.[4][6]
EDTA's chelating ability is highly pH-dependent because its carboxyl and amino groups must be deprotonated to bind metal ions effectively.[7][8]
| pH Range | Chelation Efficiency & Application Notes |
| < 4.0 | Very Low Efficiency: Carboxyl groups are protonated, significantly reducing binding capacity. Unstable for most divalent cations like Ca²⁺ and Mg²⁺.[9] |
| 4.0 - 6.5 | Moderate Efficiency: Effective for chelating Fe³⁺. Commonly used in agriculture and hydroponics in this range.[10] Efficacy for iron drops significantly above pH 6.5.[10] |
| 7.5 - 9.0 | High Efficiency: The standard working range for many biological buffers (e.g., TE buffer for DNA storage, antigen retrieval).[11][12] |
| > 9.0 | Maximum Efficiency: Chelation capacity increases exponentially from pH 8 to 10.[8][12] At pH > 10, the fully deprotonated Y⁴⁻ form predominates, offering the most stable complexes. However, at very high pH, metal ions may precipitate as hydroxides, competing with chelation.[9] |
EDTA primarily acts as an inhibitor of metal-dependent enzymes (metalloproteases, nucleases) by sequestering essential metallic cofactors.
| Enzyme Class | Mechanism of Inhibition | Kinetic Effects (Example) |
| Metalloproteases (e.g., MMPs) | Removes structural (Ca²⁺) or catalytic (Zn²⁺) metal ions from the active site, rendering the enzyme inactive.[13][14][15] | For Matrix Metalloproteinases (MMPs), EDTA treatment leads to a significant, time-dependent decrease in activity. A 2-minute exposure to 17% EDTA can inhibit over 70% of endogenous MMP activity in dentin.[16] |
| Nucleases (e.g., DNases) | Sequesters Mg²⁺, a required cofactor for most nuclease activity, thereby protecting DNA and RNA from degradation. | Not typically measured by classical kinetics but by product integrity (e.g., high molecular weight DNA recovery). |
| Polymerases (e.g., Taq) | Can exhibit direct inhibitory effects independent of metal chelation, possibly by binding to the enzyme itself. | Direct binding to Taq polymerase, dUTPase, and MutT has been reported, urging caution when using EDTA in enzymatic assays where it is assumed to be an inert chelator. |
| Kinases | Chelates Mg²⁺, which is crucial for stabilizing ATP and its interaction with the kinase active site. | For enzymes like NADH dehydrogenase, EDTA can act as an inhibitor, leading to an increased Km and a decreased Vmax. |
Impact on Cellular and Molecular Processes
In molecular biology, EDTA is a cornerstone of nucleic acid preservation. Nucleases, enzymes that degrade DNA and RNA, almost universally require divalent cations like Mg²⁺ as cofactors. By chelating these ions, EDTA effectively inactivates nucleases present in cell lysates or solutions, preserving the integrity of nucleic acids during extraction and storage.[]
In cell culture, EDTA is used to detach adherent cells from culture surfaces. Cell-to-cell and cell-to-matrix adhesion is often mediated by a class of proteins called cadherins, which require Ca²⁺ to maintain their proper conformation and function. By chelating Ca²⁺ ions in the culture medium, EDTA disrupts cadherin-mediated junctions, causing cells to detach.[17] This is often used in combination with the protease trypsin to facilitate cell passaging.[17]
Key Experimental Protocols
This protocol outlines a general procedure to determine the inhibitory effect of EDTA on a metalloenzyme using a spectrophotometer.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer with a pH optimal for the enzyme of interest (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5). Ensure the buffer is free of contaminating metal ions.
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in the assay buffer. The final concentration should yield a linear reaction rate over the measurement period.
-
Substrate Stock Solution: Dissolve the enzyme's substrate in the assay buffer to a known concentration.
-
EDTA Stock Solution: Prepare a high-concentration stock of EDTA (e.g., 0.5 M, pH 8.0) in deionized water.
-
-
Assay Procedure:
-
Set up a series of reactions in microplate wells or cuvettes. Each reaction should contain the assay buffer, the enzyme at a fixed final concentration, and varying final concentrations of EDTA (e.g., 0 µM to 10 mM). Include a "no enzyme" control.
-
Pre-incubate the enzyme with the different concentrations of EDTA for a set period (e.g., 10-15 minutes) at the optimal reaction temperature.[18] This allows time for the chelation to occur.
-
Initiate the reaction by adding the substrate to all wells simultaneously.[18]
-
Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a plate reader or spectrophotometer.[18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each EDTA concentration from the linear portion of the progress curve.
-
Plot the reaction velocity against the EDTA concentration to determine the IC₅₀ value (the concentration of EDTA required to inhibit 50% of the enzyme's activity).[19]
-
This protocol is used to unmask antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[20]
-
Reagent Preparation:
-
Deparaffinization and Rehydration:
-
Immerse FFPE slides in two changes of xylene for 5 minutes each.
-
Hydrate the tissue sections by sequential immersion in 100% ethanol (2 changes, 3 min each), 95% ethanol (1 min), and 80% ethanol (1 min).
-
Rinse thoroughly with distilled water.[20]
-
-
Heat-Induced Epitope Retrieval (HIER):
-
Pre-heat a steamer or water bath containing a staining dish filled with the EDTA Antigen Retrieval Buffer to 95-100°C.[11][21]
-
Immerse the slides in the pre-heated buffer.
-
Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time should be determined empirically.[11][20][21]
-
Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[20][21]
-
-
Staining:
-
Rinse the sections in a wash buffer (e.g., PBS).
-
The slides are now ready to proceed with the standard immunohistochemistry blocking and staining protocol.[11]
-
Applications in Drug Development and Therapeutics
EDTA salts (K₂EDTA or K₃EDTA) are the standard anticoagulants used in collection tubes for hematological testing (e.g., complete blood counts).[22] The coagulation cascade is a series of enzymatic reactions that critically depends on Ca²⁺ as a cofactor.[3][23] EDTA rapidly chelates Ca²⁺ ions in the blood sample, thereby halting the coagulation process and preserving blood cell morphology for analysis.[2][3][22][23][24]
In pharmaceutical formulations, trace amounts of metal ions can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), reducing shelf life and potency.[25] EDTA is widely used as a stabilizer and preservative in injectable, ophthalmic, and oral formulations.[][25][26] By chelating these disruptive metal ions, EDTA prevents degradation, maintains drug stability, and can even enhance the bioavailability of certain drugs.[25][26][27][28]
Intravenously administered EDTA (as calcium disodium EDTA) is an FDA-approved treatment for heavy metal poisoning, particularly from lead.[25] The EDTA circulates in the bloodstream, binds tightly to toxic heavy metal ions, and forms a stable, water-soluble complex. This complex is then efficiently filtered by the kidneys and excreted in the urine, removing the toxic metals from the body.[3][25]
References
- 2. sinymedical.com [sinymedical.com]
- 3. edtatube.com [edtatube.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. quora.com [quora.com]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellyoutech.com [wellyoutech.com]
- 10. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 11. EDTA Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 12. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 13. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MEROPS - the Peptidase Database [ebi.ac.uk]
- 16. Inhibition of endogenous dentin matrix metalloproteinases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. youtube.com [youtube.com]
- 20. EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 21. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 22. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 23. edtatube.com [edtatube.com]
- 24. What is the difference between the anticoagulation mechanism of heparin and EDTA? [vacutaineradditives.com]
- 25. nbinno.com [nbinno.com]
- 26. chemignition.com [chemignition.com]
- 27. Stabilization by this compound of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Edetate Disodium as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Affinity of EDTA for Metal Ions
Ethylenediaminetetraacetic acid (EDTA) is a polyprotic aminopolycarboxylic acid renowned for its ability to form stable, water-soluble complexes with a wide array of metal ions. This property, known as chelation, makes EDTA an invaluable tool in diverse scientific and industrial fields, including analytical chemistry, biochemistry, medicine, and environmental remediation.[1][2] This technical guide provides a comprehensive overview of EDTA's affinity for various metal ions, presents the experimental methodologies used to determine these affinities, and illustrates the underlying chemical principles.
Core Principles of EDTA-Metal Ion Interaction
EDTA's remarkable chelating ability stems from its molecular structure. It is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[3] This multi-point attachment results in the formation of exceptionally stable, five-membered chelate rings, a phenomenon known as the chelate effect. The general reaction for the formation of a metal-EDTA complex can be represented as:
Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
Where Mⁿ⁺ is a metal ion with a charge of n+, and Y⁴⁻ is the fully deprotonated form of EDTA. The stability of the resulting complex is quantified by the formation constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a stronger and more stable complex.[4]
The affinity of EDTA for a particular metal ion is influenced by several factors, including the charge, ionic radius, and coordination geometry of the metal ion.[5] Generally, EDTA forms the most stable complexes with metal ions that have a high positive charge and a small ionic radius.
Quantitative Data on EDTA-Metal Ion Affinity
The stability constants of metal-EDTA complexes are crucial for predicting and controlling chemical equilibria in various applications. The following tables summarize the log K values for a range of metal ions, providing a quantitative measure of EDTA's affinity. The data is typically determined at a standard temperature (20-25 °C) and a specific ionic strength (often 0.1 M).[6]
Table 1: Stability Constants (log K) of Common Divalent Metal Ion-EDTA Complexes
| Metal Ion | Log K Value |
| Mg²⁺ | 8.7 |
| Ca²⁺ | 10.7 |
| Mn²⁺ | 14.0 |
| Fe²⁺ | 14.3 |
| Co²⁺ | 16.3 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Ni²⁺ | 18.6 |
| Cu²⁺ | 18.8 |
Data compiled from multiple sources.[7][8]
Table 2: Stability Constants (log K) of Common Trivalent and Tetravalent Metal Ion-EDTA Complexes
| Metal Ion | Log K Value |
| Al³⁺ | 16.1 |
| Cr³⁺ | 23.0[9] |
| Fe³⁺ | 25.1[1] |
| Ga³⁺ | 20.3 |
| In³⁺ | 24.9 |
| Sc³⁺ | 23.1 |
| Th⁴⁺ | 23.2 |
| VO₂⁺ | 18.1 |
| Y³⁺ | 18.1 |
Data compiled from multiple sources.[10]
The general trend observed from this data is that the stability of the EDTA complex increases with the charge of the metal ion. For divalent metals, the stability generally follows the Irving-Williams series.
Experimental Protocols for Determining Stability Constants
The determination of stability constants for metal-EDTA complexes is a fundamental aspect of coordination chemistry. Several experimental techniques can be employed, with potentiometric titration being one of the most common and accurate methods.
Potentiometric Titration
This method involves monitoring the change in the concentration of a specific ion, typically H⁺, using an ion-selective electrode (e.g., a glass electrode) as a solution of the metal ion and EDTA is titrated with a standard base.
Experimental Workflow:
Figure 1: Workflow for determining metal-EDTA stability constants via potentiometric titration.
Other Methods
-
Spectrophotometry: This technique is suitable when the metal-EDTA complex has a distinct absorption spectrum compared to the free metal ion and EDTA. By measuring the absorbance at a specific wavelength, the concentration of the complex can be determined, and the stability constant can be calculated.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This modern technique allows for the direct observation of the metal-EDTA complex in the gas phase. By monitoring the signal response of a reference complex upon the addition of a competing metal ion, the conditional stability constant of the second metal can be determined.[11]
-
Ion-Exchange Chromatography: This method can be used to separate the different species in equilibrium (free metal ion, free EDTA, and the metal-EDTA complex). By quantifying the concentration of each species, the stability constant can be calculated.[10]
Logical Relationship of EDTA Affinity
The affinity of EDTA for different metal ions can be visualized as a competitive binding process, which is highly dependent on the pH of the solution. The protonation state of EDTA is critical, as only the fully deprotonated form (Y⁴⁻) binds most strongly to metal ions.
Figure 2: Logical relationship of EDTA affinity for different classes of metal ions.
This diagram illustrates that at a sufficiently high pH, the fully deprotonated EDTA (Y⁴⁻) is the predominant species and readily complexes with metal ions. The strength of this interaction, and thus the stability of the resulting complex, is significantly higher for trivalent and certain divalent transition metals compared to alkaline earth metals.
Applications in Drug Development and Research
The well-defined and selective affinity of EDTA for metal ions is leveraged in numerous applications within the pharmaceutical and research sectors:
-
Anticoagulant: EDTA is widely used in blood collection tubes to chelate calcium ions, thereby preventing the coagulation cascade and preserving the blood sample for analysis.[1]
-
Chelation Therapy: In medicine, EDTA is used to treat heavy metal poisoning by forming stable, excretable complexes with toxic metals like lead and mercury.[2][12]
-
Enzyme Inhibition: Many enzymes require metal ions as cofactors for their activity. EDTA can be used to inhibit these metalloenzymes by sequestering the essential metal ions.[13]
-
Buffer Component: EDTA is often included in biological buffers to scavenge trace metal ions that could otherwise catalyze the degradation of sensitive biomolecules like DNA and proteins.
Conclusion
EDTA's high affinity and broad specificity for a wide range of metal ions make it an indispensable chelating agent. The quantitative understanding of its binding constants, coupled with well-established experimental methods for their determination, allows for precise control over metal ion concentrations in complex chemical and biological systems. This technical guide has provided a foundational overview of these principles, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]
- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. experimental chemistry - The log K value for Cr-EDTA complex is 23, still Cr(III) cannot be titrated directly - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelation therapy - Wikipedia [en.wikipedia.org]
- 13. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Chelator: An In-depth Technical Guide to the History and Discovery of Ethylenediaminetetraacetic Acid (EDTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has become an indispensable tool in a vast array of scientific and industrial applications, owing to its remarkable ability to form stable complexes with metal ions. This technical guide provides a comprehensive overview of the history and discovery of EDTA, detailing its synthesis, the elucidation of its chelating properties, and its subsequent application in diverse fields, with a particular focus on its relevance to drug development. Quantitative data on the stability of metal-EDTA complexes are presented, alongside detailed experimental protocols for its seminal synthesis. Visual representations of its synthesis workflow and chelation mechanism are provided to facilitate a deeper understanding of this cornerstone of coordination chemistry.
A Serendipitous Discovery in a Time of Need
The story of EDTA begins in the 1930s, a period marked by significant advancements in industrial chemistry. The German chemist Ferdinand Münz is credited with the first synthesis of EDTA in 1935 while working for I. G. Farben.[1][2][3] His research was driven by a practical need: to find a substitute for citric acid, which was used to soften water in the textile industry by sequestering metal ions that interfered with the dyeing process.[4] Münz astutely observed that aminocarboxylic acids were more effective chelating agents than citric acid and hypothesized that a polyaminopolycarboxylic acid would exhibit even greater efficacy.[3] This line of reasoning led him to synthesize this compound.
The initial synthesis developed by Münz involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base.[1][3] While effective, this method is no longer the primary route for commercial production.
The Evolution of Synthesis: From Laboratory Curiosity to Industrial Staple
Following Münz's pioneering work, further research led to more efficient and economically viable methods for EDTA production. In the United States, Frederick C. Bersworth developed an alternative synthesis pathway in the 1940s that is now the basis for modern industrial production.[5] This method, often referred to as the Bersworth process, involves the reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide (like sodium cyanide).[5]
Experimental Protocols
While Münz's original publication lacks the detailed step-by-step format of modern experimental sections, the fundamental process can be outlined as follows. It's important to note that this method is now primarily of historical interest.[1]
Reactants:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (or another suitable base)
General Procedure:
-
Ethylenediamine is reacted with chloroacetic acid in an aqueous solution.
-
A strong base, such as sodium hydroxide, is added to neutralize the hydrochloric acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid groups.
-
The reaction mixture is heated to drive the reaction to completion.
-
The resulting solution contains the tetrasodium salt of EDTA (Na₄EDTA).
-
Acidification of the solution with a mineral acid, such as hydrochloric acid or sulfuric acid, causes the less soluble free acid form of EDTA (H₄EDTA) to precipitate.
-
The precipitated EDTA is then isolated by filtration, washed, and dried.
A notable drawback of this method is the contamination of the final product with sodium chloride, which is formed as a byproduct.[1]
The modern industrial synthesis of EDTA is a more complex, multi-step process that offers higher yields and purity.
Reactants:
-
Ethylenediamine
-
Formaldehyde
-
Sodium Cyanide
-
Water
Overall Reaction: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃
General Procedure:
-
Ethylenediamine is reacted with formaldehyde and sodium cyanide in an aqueous solution under controlled temperature and pH conditions.
-
This reaction yields the tetrasodium salt of EDTA.
-
The ammonia produced is typically removed and recovered.
-
The solution of tetrasodium EDTA can then be used directly or acidified to precipitate the free acid form of EDTA, as in the Münz method.
Schwarzenbach and the Dawn of Coordination Chemistry
While Münz discovered EDTA, it was the pioneering work of Swiss chemist Gerold Schwarzenbach in the 1940s that truly unveiled the profound scientific principles behind its functionality.[2] Schwarzenbach conducted systematic studies on the coordination chemistry of EDTA and other aminopolycarboxylic acids, which he termed "complexones."[6] His meticulous research laid the foundation for understanding the concept of chelation and the remarkable stability of the metal-EDTA complexes.
Schwarzenbach and his colleagues determined the stability constants for a wide range of metal-EDTA complexes, providing the quantitative data that are still fundamental to the application of EDTA in analytical chemistry and beyond.
Quantitative Data: The Stability of Metal-EDTA Complexes
The stability of a metal-EDTA complex is described by its formation constant (Kf), often expressed in its logarithmic form (log Kf). A higher log Kf value indicates a more stable complex. The table below summarizes the log Kf values for various metal ions with EDTA.
| Metal Ion | Log Kf |
| Ag⁺ | 7.3 |
| Al³⁺ | 16.1 |
| Ba²⁺ | 7.8 |
| Ca²⁺ | 10.7 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Co³⁺ | 41.4 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
Note: These values are approximate and can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength).
The Mechanism of Chelation: A Molecular Embrace
The term "chelate" is derived from the Greek word "chele," meaning "claw," which aptly describes how EDTA envelops a metal ion. EDTA is a hexadentate ligand, meaning it has six donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate groups) that can coordinate with a central metal ion.[7] This multi-point attachment results in the formation of a highly stable, water-soluble complex.
The chelation process effectively sequesters the metal ion, preventing it from participating in other chemical reactions. This is the fundamental principle behind all of EDTA's applications.
Applications in Drug Development and Medicine
The ability of EDTA to sequester metal ions has led to its widespread use in the pharmaceutical industry and medicine.
-
Chelation Therapy: The most prominent medical application of EDTA is in chelation therapy for the treatment of heavy metal poisoning, particularly from lead, mercury, and cadmium.[8] The sodium calcium salt of EDTA (calcium disodium edetate) is administered intravenously. The calcium in the complex is displaced by the heavy metal, for which EDTA has a higher affinity, forming a stable, water-soluble complex that is then excreted by the kidneys.
-
Anticoagulant: In hematology, EDTA is used as an anticoagulant for blood samples. It chelates calcium ions, which are essential for the blood clotting cascade, thereby preventing coagulation and preserving the sample for analysis.
-
Stabilizer in Formulations: Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs). EDTA is often added to pharmaceutical formulations as a stabilizer to chelate these metal ions and prevent oxidative degradation, thereby enhancing the shelf-life and efficacy of the drug product.
Conclusion
From its origins as a solution to an industrial problem to its current status as a vital tool in medicine and research, the history of this compound is a testament to the power of chemical innovation. The foundational work of Ferdinand Münz in its synthesis and the subsequent elucidation of its coordination chemistry by Gerold Schwarzenbach have provided scientists with a remarkably versatile molecule. For drug development professionals, an understanding of EDTA's history, properties, and mechanisms of action is crucial for its effective application in chelation therapy, formulation stabilization, and a myriad of other research applications. The continued exploration of the properties and applications of EDTA and its derivatives promises to yield further advancements in science and medicine.
References
- 1. Synthesis of EDTA [chm.bris.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US2130505A - Polyamino carboxylic acids and process of making same - Google Patents [patents.google.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Ethylenediaminetetraacetic Acid (EDTA): Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid with a remarkable ability to chelate metal ions.[1][2] This property has made it an indispensable tool in a wide array of scientific and industrial applications, ranging from analytical chemistry and molecular biology to pharmaceutical formulations and chelation therapy.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of EDTA, with a focus on its relevance to research, drug development, and scientific experimentation.
Chemical Structure and Properties
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, resulting in a very stable, water-soluble complex.[4] The structure of EDTA consists of an ethylenediamine backbone with four carboxylic acid groups.[4]
Physicochemical Properties
A summary of the key physicochemical properties of EDTA is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₆N₂O₈ | [5] |
| Molecular Weight | 292.24 g/mol | [4][5] |
| Appearance | Colorless crystalline solid or white powder | [4][5] |
| Melting Point | 240-245 °C (decomposes) | [5][6] |
| Solubility in Water | Slightly soluble in cold water (0.5 g/L at 25°C), more soluble in boiling water. Soluble in alkaline solutions. | [6][7] |
| pKa Values | pKa1=2.0, pKa2=2.7, pKa3=6.16, pKa4=10.26 | [5] |
| LD₅₀ (oral, rat) | 2.0-2.2 g/kg | [1] |
Chelation and Stability Constants
EDTA's utility stems from its ability to form stable, 1:1 stoichiometric complexes with a wide range of di- and trivalent metal ions.[8] The stability of these metal-EDTA complexes is described by the stability constant (K), with higher values indicating a more stable complex. The logarithm of the stability constant (log K) is commonly used for comparison.
| Metal Ion | log K | Reference(s) |
| Ca²⁺ | 10.7 | [9] |
| Mg²⁺ | 8.7 | [9] |
| Fe³⁺ | 25.1 | [9] |
| Cu²⁺ | 18.8 | [9] |
| Zn²⁺ | 16.5 | [9] |
| Pb²⁺ | 18.0 | [9] |
Synthesis of EDTA
The industrial synthesis of EDTA was first described in 1935 by Ferdinand Münz.[1] The modern process typically involves the reaction of ethylenediamine, formaldehyde, and a cyanide source like sodium cyanide, which yields the tetrasodium salt of EDTA. The acidic form can then be produced by acidification.[1][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving EDTA.
Synthesis of an Iron(III)-EDTA Complex
This protocol outlines the synthesis of a sodium salt of the iron(III)-EDTA complex.
Materials:
-
Sodium hydroxide (NaOH)
-
Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water
-
Ethanol
-
Beakers, heating plate, stirring apparatus, suction filtration apparatus
Procedure:
-
Dissolve 0.4 g of NaOH in 10 cm³ of deionized water in a beaker.
-
Add 3.8 g of Na₂H₂EDTA·2H₂O to the NaOH solution and gently heat while stirring until all the solid has dissolved.[1]
-
In a separate beaker, dissolve 2.5 g of FeCl₃·6H₂O in 5 cm³ of deionized water.
-
Add the iron(III) chloride solution to the EDTA solution while swirling.[1]
-
Gently boil the mixture to evaporate the water until a yellow powder precipitates.[4]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by suction filtration.
-
Wash the collected solid with ice-cold deionized water, followed by two washes with ethanol.[4]
-
Dry the final product, Na[Fe(EDTA)]·3H₂O.
Complexometric Titration of Calcium with EDTA
This protocol describes the determination of calcium ion concentration using a standardized EDTA solution.
Materials:
-
Standardized 0.01 M EDTA solution
-
Calcium-containing sample solution
-
1 M Sodium hydroxide (NaOH) solution
-
Murexide indicator (or a suitable alternative like Calmagite)
-
Burette, pipette, Erlenmeyer flask, deionized water
Procedure:
-
Pipette a known volume of the calcium-containing sample into an Erlenmeyer flask.
-
Dilute the sample with approximately 100 mL of deionized water.
-
Add 10 mL of 1 M NaOH solution to raise the pH to 12-13. At this high pH, any magnesium present will precipitate as Mg(OH)₂ and will not interfere with the titration.
-
Add a small amount of murexide indicator. The solution should turn a wine-red color.
-
Titrate the sample with the standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct violet or sky blue, indicating the endpoint.[6]
-
Record the volume of EDTA solution used.
-
The concentration of calcium in the sample can be calculated based on the 1:1 stoichiometry of the Ca²⁺-EDTA reaction.
Quantification of EDTA in Pharmaceutical Formulations by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (HPLC) method for the determination of EDTA in a drug substance.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
EDTA standard
-
Ferric chloride (FeCl₃) solution
-
Mobile phase (e.g., a mixture of a buffer and an organic solvent like acetonitrile)
-
Diluent (e.g., a mixture of water and acetonitrile)
-
Volumetric flasks, pipettes, water bath
Procedure:
-
Derivatization: Since EDTA lacks a strong chromophore for UV detection, it is first complexed with a metal ion.
-
Prepare a standard solution of EDTA.
-
Prepare a sample solution of the drug substance containing EDTA.
-
To both the standard and sample solutions, add a ferric chloride solution and heat in a water bath (e.g., at 70°C for 20 minutes) to form the Fe-EDTA complex, which has a strong UV absorbance.[2][3]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
The concentration of EDTA in the sample is determined by comparing the peak area of the Fe-EDTA complex in the sample chromatogram to that of the standard chromatogram.
-
Signaling Pathways and Logical Relationships
Inhibition of Matrix Metalloproteinase (MMP) Activity
EDTA is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] The inhibitory mechanism involves the chelation of the Zn²⁺ ion essential for the catalytic activity of these enzymes. The Transforming Growth Factor-beta (TGF-β) signaling pathway is known to regulate the expression of MMPs, including MMP-2.[1] Inhibition of MMP-2 by EDTA can therefore interfere with this pathway, impacting processes such as cell migration and tissue remodeling.
Experimental Workflow for Complexometric Titration
The following diagram illustrates a typical workflow for determining the concentration of a metal ion, such as Ca²⁺, in a sample using complexometric titration with EDTA.
Chemical Structure of EDTA
The following diagram illustrates the chemical structure of this compound.
Conclusion
EDTA remains a cornerstone chelating agent in modern science and medicine due to its versatile and potent metal-binding properties. Its applications are vast and continue to expand as our understanding of the roles of metal ions in biological and chemical systems deepens. This guide has provided a detailed overview of the fundamental aspects of EDTA, from its chemical structure and properties to its practical application in experimental settings. The provided protocols and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals seeking to utilize EDTA in their work.
References
- 1. TGF-β suppresses the upregulation of MMP-2 by vascular smooth muscle cells in response to PDGF-BB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of TGF-beta2 on MMP-2 production and activity in highly metastatic human bladder carcinoma cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
- 9. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
The Hexadentate Nature of EDTA: A Technical Guide to its Core Coordinating Principles
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a cornerstone of coordination chemistry, renowned for its exceptional ability to form stable, water-soluble complexes with a vast array of metal ions. This in-depth technical guide elucidates the structural and functional characteristics that underpin EDTA's role as a hexadentate ligand, providing quantitative data and detailed experimental protocols for its study. Its remarkable chelating properties have led to its widespread use in various scientific and industrial applications, from analytical chemistry to medicine.[1][2][3]
The Core of Coordination: Understanding EDTA's Hexadentate Structure
EDTA is an aminopolycarboxylic acid with a molecular structure that features six donor atoms capable of forming coordinate covalent bonds with a central metal ion.[1][4] These six sites consist of two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from the four carboxylate groups.[5][6] This multi-point attachment allows a single EDTA molecule to envelop a metal ion, forming a highly stable, cage-like structure.[7] This process is known as chelation, and the resulting complex is referred to as a chelate. The formation of multiple five-membered rings upon chelation significantly enhances the thermodynamic stability of the metal-EDTA complex, a phenomenon known as the chelate effect.
The fully deprotonated form of EDTA (EDTA⁴⁻) is the species that acts as the hexadentate ligand.[7] The coordination of the six donor atoms around a metal ion typically results in an octahedral geometry.[5][7] This arrangement minimizes steric hindrance and maximizes the orbital overlap between the ligand's donor atoms and the metal ion's acceptor orbitals. While EDTA is a versatile chelating agent, the strength of the metal-EDTA complex is influenced by factors such as the pH of the solution and the nature of the metal ion, including its charge and ionic radius.[7]
Visualizing the Coordination
The following diagram illustrates the hexadentate coordination of an EDTA molecule to a central metal ion (M).
Caption: Hexadentate coordination of EDTA to a central metal ion.
Quantitative Analysis of EDTA-Metal Complex Stability
The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex. The following table summarizes the logarithm of the formation constants (log Kf) for EDTA with various metal ions.
| Metal Ion | Log Kf |
| Al³⁺ | 16.4 |
| Ba²⁺ | 7.8 |
| Ca²⁺ | 10.7 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Co³⁺ | 41.4 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
Note: These values are generally reported for a specific temperature (e.g., 20-25 °C) and ionic strength.
Experimental Protocols for Studying EDTA-Metal Complexes
The characterization of EDTA-metal complexes and the determination of their stability constants can be achieved through various experimental techniques. Detailed protocols for three common methods are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the metal salt of known concentration in a suitable buffer. The buffer should be chosen carefully to avoid any interaction with the metal ion.
-
Prepare a solution of EDTA of known concentration in the same buffer. It is crucial that the buffer composition and pH are identical for both the metal and EDTA solutions to minimize heats of dilution and mixing.
-
Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the metal solution into the sample cell of the calorimeter.
-
Load the EDTA solution into the titration syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the EDTA solution into the sample cell containing the metal solution.
-
The instrument measures the heat released or absorbed after each injection.
-
Continue the titration until the binding sites on the metal ions are saturated with EDTA, and subsequent injections produce only the heat of dilution.
-
-
Data Analysis:
-
The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of EDTA to the metal ion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Spectrophotometry (UV-Vis)
Spectrophotometry can be used to determine the stability constant of a metal-EDTA complex by monitoring changes in the absorbance of a solution during titration. This method is particularly useful when either the free metal ion, the EDTA, or the metal-EDTA complex has a distinct absorption spectrum.
Methodology:
-
Wavelength Selection:
-
Obtain the absorption spectra of the free metal ion, free EDTA, and the metal-EDTA complex to identify a wavelength where the change in absorbance upon complex formation is maximal.
-
-
Preparation of Solutions:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of EDTA.
-
Alternatively, a titration can be performed by adding aliquots of a standard EDTA solution to a solution of the metal ion.
-
Ensure all solutions are in a buffer of constant pH.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the selected wavelength.
-
-
Data Analysis (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of metal and EDTA is constant, but their mole fractions are varied.
-
Plot the absorbance versus the mole fraction of the metal ion. The maximum absorbance will correspond to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method or by non-linear regression analysis of the binding isotherm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of metal-EDTA complexes in solution. Changes in the chemical shifts of the protons on the EDTA molecule upon coordination to a metal ion provide detailed information about the binding event.
Methodology:
-
Sample Preparation:
-
Prepare a solution of EDTA in a suitable deuterated solvent (e.g., D₂O).
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
Prepare a series of NMR samples with a constant concentration of EDTA and varying concentrations of the metal salt. It is important to maintain a constant pH, which can be adjusted using deuterated acid or base.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
The spectrum of free EDTA will show characteristic peaks for the ethylene and acetate protons.
-
-
Spectral Analysis:
-
Upon addition of the metal ion, the peaks corresponding to the EDTA protons will shift and may broaden due to the complex formation.
-
By monitoring the changes in the chemical shifts of the EDTA protons as a function of the metal ion concentration, a binding isotherm can be constructed.
-
The binding constant can be determined by fitting the chemical shift data to a suitable binding model using non-linear regression analysis.
-
Two-dimensional NMR techniques, such as COSY and NOESY, can provide further structural information about the metal-EDTA complex in solution.
-
Logical Workflow for Characterizing EDTA-Metal Interactions
The following diagram illustrates a logical workflow for the comprehensive characterization of EDTA-metal interactions.
Caption: Workflow for EDTA-metal interaction analysis.
References
Methodological & Application
Application Notes and Protocols: The Role of Ethylenediaminetetraacetic Acid (EDTA) in DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a crucial chelating agent widely employed in DNA extraction protocols. Its primary function is the sequestration of divalent cations, particularly magnesium ions (Mg²⁺), which are essential cofactors for nucleases (DNases) that can degrade DNA. By inactivating these enzymes, EDTA plays a pivotal role in preserving the integrity and maximizing the yield of extracted nucleic acids. This document provides detailed application notes on the function and optimization of EDTA in DNA extraction, comprehensive experimental protocols for both plant and blood samples, and quantitative data on its effects on DNA yield and purity.
Introduction
The successful isolation of high-quality deoxyribonucleic acid (DNA) is a fundamental prerequisite for a vast array of molecular biology applications, including polymerase chain reaction (PCR), sequencing, cloning, and genetic diagnostics. A critical step in any DNA extraction protocol is the effective lysis of cells to release the genetic material while simultaneously protecting it from enzymatic degradation. Endogenous DNases, released during cell lysis, pose a significant threat to the integrity of the DNA. EDTA is a key component of lysis and storage buffers, mitigating this threat by chelating the metal ions that these degradative enzymes require for their activity.[1][2]
Mechanism of Action
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It effectively wraps around divalent cations such as Mg²⁺ and Ca²⁺, forming a stable, water-soluble complex. This sequestration of metal ions has several beneficial effects in a DNA extraction protocol:
-
Inhibition of DNases: Most DNases require Mg²⁺ as a cofactor to cleave the phosphodiester backbone of DNA. By binding to Mg²⁺, EDTA renders these enzymes inactive, thereby protecting the DNA from degradation.[1][2]
-
Destabilization of the Cell Membrane: Divalent cations like Ca²⁺ play a role in maintaining the structural integrity of the cell membrane. EDTA can help to destabilize the membrane by chelating these ions, aiding in the cell lysis process.
-
Prevention of DNA Precipitation: The presence of certain metal ions can lead to the precipitation of DNA, reducing the overall yield. EDTA helps to keep the DNA in solution.
Data Presentation: Quantitative Effects of EDTA on DNA Yield and Purity
The concentration of EDTA in the lysis and storage buffers is a critical parameter that can influence the yield and purity of the extracted DNA. The optimal concentration can vary depending on the sample type and the specific protocol used.
Table 1: Effect of EDTA Concentration on DNA Extraction from Human Blood
| EDTA Concentration | Average DNA Yield (ng/µL) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| 1 mM (in TE buffer) | Not specified | ~1.8 | Not specified | [3] |
| 25 mM (in SE buffer) | Not specified | Not specified | Not specified | [4] |
| 1.86 mg/mL (in vacutainer) | 111.18 ± 41.91 | 1.82 ± 0.295 | Not specified | [5] |
Note: The A260/A280 ratio is an indicator of protein contamination, with a value of ~1.8 generally considered pure for DNA. The A260/A230 ratio is an indicator of contamination by other substances like salts and phenols, with a desired range of 2.0-2.2.[6][7]
Table 2: EDTA Concentrations in Plant DNA Extraction Buffers (CTAB Method)
| EDTA Concentration | Plant Type | DNA Yield | A260/A280 Ratio | Reference |
| 10 mM | General | Not specified | Not specified | [8] |
| 20 mM | General | Good | ~1.8 | [9] |
| 50 mM | Jerusalem Artichoke | High but impure | < 1.8 | [10] |
Experimental Protocols
The following are detailed protocols for DNA extraction from plant and blood samples, highlighting the use of EDTA.
Protocol 1: DNA Extraction from Plant Tissue using the CTAB Method
This protocol is suitable for the extraction of high-molecular-weight DNA from a variety of plant species.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB Lysis Buffer (2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% (w/v) PVP, 0.2% (v/v) β-mercaptoethanol - add just before use)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Sample Preparation: Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle using liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2.0 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Lysis Buffer. Vortex briefly to mix.
-
Incubation: Incubate the mixture at 65°C for 60 minutes in a water bath or heating block. Invert the tube every 15-20 minutes.
-
Organic Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a white DNA precipitate is visible.
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer. Incubate at 65°C for 10 minutes to aid dissolution. Store the DNA at -20°C.
Protocol 2: DNA Extraction from Whole Blood
This protocol is a common method for extracting genomic DNA from whole blood collected in EDTA-containing tubes.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Cell Lysis Solution (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0, 0.5% (w/v) SDS)
-
Proteinase K (20 mg/mL)
-
Saturated NaCl solution (6 M)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath
-
Centrifuge
Procedure:
-
RBC Lysis: To 300 µL of whole blood in a 1.5 mL microcentrifuge tube, add 900 µL of RBC Lysis Buffer. Invert to mix and incubate on ice for 10 minutes.
-
Leukocyte Pelleting: Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the white blood cell pellet in 300 µL of Cell Lysis Solution. Add 1.5 µL of Proteinase K (20 mg/mL). Mix by vortexing.
-
Protein Digestion: Incubate at 56°C for 1-3 hours, or overnight.
-
Protein Precipitation: Add 100 µL of saturated NaCl solution. Vortex for 20 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
DNA Precipitation: Transfer the supernatant to a new tube. Add an equal volume of ice-cold isopropanol. Mix gently by inversion.
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet with 500 µL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Air-dry the pellet and resuspend in 50-100 µL of TE Buffer. Store at -20°C.
Mandatory Visualizations
Diagram 1: Signaling Pathway of EDTA in DNase Inhibition
Caption: Mechanism of EDTA-mediated DNase inhibition.
Diagram 2: Experimental Workflow for DNA Extraction
References
- 1. researchgate.net [researchgate.net]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Comparison of Three Different DNA Extraction Methods for Linguatula serrata as a Food Born Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dna.uga.edu [dna.uga.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Evaluation and application of an efficient plant DNA extraction protocol for laboratory and field testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 10. geneticsmr.org [geneticsmr.org]
Application Notes and Protocols for the Inhibition of Metalloproteases using EDTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethylenediaminetetraacetic acid (EDTA) as a broad-spectrum inhibitor of metalloproteases. This document covers the mechanism of action, key applications, quantitative data on inhibitory effects, and detailed experimental protocols.
Introduction
Metalloproteases are a diverse family of enzymes that play crucial roles in various physiological and pathological processes, including extracellular matrix (ECM) remodeling, cell signaling, inflammation, and cancer metastasis.[1][2] These enzymes are characterized by the presence of a catalytic metal ion, typically zinc, which is essential for their activity.[3] this compound (EDTA) is a well-established chelating agent that effectively inhibits a wide range of metalloproteases by sequestering the metal cofactors necessary for their catalytic function.[3][4] Its broad inhibitory profile and cost-effectiveness make it a valuable tool in research and early-stage drug development for studying and controlling metalloprotease activity.
Mechanism of Action
EDTA functions as a metalloprotease inhibitor by chelating the divalent metal ions, primarily Zn²⁺ and Ca²⁺, located in the active site of these enzymes.[3][5] Metalloproteases require a zinc ion for their catalytic activity and often calcium ions for structural stability.[5] EDTA, a hexadentate ligand, forms a stable coordination complex with these metal ions, effectively removing them from the enzyme's active site.[4] This sequestration of the essential metal cofactor renders the metalloprotease catalytically inactive.[3] The inhibition by EDTA is generally reversible, as the apoenzyme can regain activity upon the reintroduction of the appropriate metal ions.[6]
Figure 1. Mechanism of EDTA-mediated metalloprotease inhibition.
Applications
EDTA is widely used in various research and drug development applications to inhibit metalloprotease activity:
-
Preventing Protein Degradation: During cell lysis and protein extraction, endogenous metalloproteases are released, which can lead to the degradation of target proteins. The inclusion of EDTA in lysis buffers is a standard practice to preserve protein integrity.[7][8]
-
Cell Culture: EDTA can be added to cell culture media to inhibit metalloproteases that may be secreted by cells, preventing the degradation of extracellular matrix components or soluble signaling molecules.[9]
-
Enzyme Assays: In functional assays, EDTA is often used as a negative control to confirm that the observed activity is indeed from a metalloprotease.[10][11]
-
Studying Signaling Pathways: By inhibiting metalloproteases, researchers can investigate the role of these enzymes in various signaling pathways, such as those involved in cancer cell invasion and inflammation.[12][13]
-
Therapeutic Research: While EDTA itself is not a specific drug, it is used in preclinical studies to validate metalloproteases as therapeutic targets for various diseases, including cancer and inflammatory disorders.[1]
Quantitative Data on EDTA Inhibition
The inhibitory potency of EDTA varies depending on the specific metalloprotease, the concentration of competing metal ions, and the experimental conditions. The following tables summarize available quantitative data on the inhibition of metalloproteases by EDTA.
| Metalloprotease Target | Organism/System | EDTA Concentration | Percent Inhibition | Reference |
| Dentin Matrix Metalloproteinases | Human Dentin | 17% (w/v) for 1 min | 55.1 ± 21.5% | [14] |
| Dentin Matrix Metalloproteinases | Human Dentin | 17% (w/v) for 2 min | 72.8 ± 11.7% | [14] |
| Dentin Matrix Metalloproteinases | Human Dentin | 17% (w/v) for 5 min | 74.7 ± 9.7% | [14] |
| MMP-2 | Rabbit Aqueous Humor | 2.5 mg | Significant Reduction | [5] |
| MMP-2 | Rabbit Aqueous Humor | 5 mg | Significant Reduction | [5] |
| MMP-2 and MMP-9 | Human Fibrosarcoma Cells | 0.5 mM | Similar to control | [15] |
| Metalloprotease | Assay Type | Effective EDTA Concentration | Notes | Reference |
| General Metalloproteases | Cell Lysate | 5 mM | Recommended final concentration for inhibition in extraction buffer. | [16] |
| General Metalloproteases | Cell Culture Supernatant | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media. | [9] |
| MMP-2 and MMP-9 | Gelatin Zymography | 0.5 mM | Used as a positive control for inhibition. | [15] |
| General MMPs | Fluorogenic Peptide Assay | 50 mM Tris-HCl, 50 mM EDTA | Used for background correction. | [11] |
Experimental Protocols
Preparation of Mammalian Cell Lysate with EDTA for Protease Inhibition
This protocol describes the preparation of total protein extracts from mammalian cells while inhibiting metalloprotease activity using EDTA.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (optional, for broader inhibition)
-
0.5 M EDTA stock solution, pH 8.0
-
Microcentrifuge
-
Sonicator (optional)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice and wash the cells once with ice-cold PBS. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer containing a final concentration of 5 mM EDTA (add 10 µl of 0.5 M EDTA per 1 ml of RIPA buffer). Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.[9][16]
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again. Resuspend the pellet in ice-cold RIPA buffer with a final concentration of 5 mM EDTA.[16]
-
-
Cell Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
(Optional) Sonicate the lysate on ice to shear DNA and ensure complete lysis. Use short bursts to avoid heating the sample.[17]
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (the protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Storage:
-
Use the lysate immediately for downstream applications or store at -80°C for long-term use.
-
Figure 2. Workflow for mammalian cell lysate preparation.
Gelatin Zymography for Detecting Metalloprotease Activity and Inhibition by EDTA
This protocol allows for the detection of gelatin-degrading metalloproteases (e.g., MMP-2 and MMP-9) and confirms their identity by inhibition with EDTA.
Materials:
-
Protein samples (e.g., cell lysate, conditioned media)
-
Non-reducing sample buffer
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% (w/v) gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Zymogram Developing Buffer with 20 mM EDTA
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Run the gel at 4°C until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation to remove SDS.
-
For the inhibition control, cut the gel in half. Incubate one half in Zymogram Developing Buffer and the other half in Zymogram Developing Buffer containing 20 mM EDTA.
-
Incubate both gel halves overnight (16-24 hours) at 37°C.
-
-
Staining and Destaining:
-
Stain the gels with Coomassie Brilliant Blue for 1 hour.
-
Destain the gels until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by metalloproteases. In the EDTA-treated half, these bands should be absent or significantly reduced.
-
-
Imaging:
-
Image the zymogram to document the results.
-
Fluorometric Metalloprotease Activity Assay with EDTA Control
This protocol provides a quantitative measurement of metalloprotease activity using a fluorogenic substrate.
Materials:
-
Purified metalloprotease or protein sample containing metalloprotease activity
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
EDTA solution (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, prepare the following reactions:
-
Sample wells: Add your protein sample to the Assay Buffer.
-
Negative Control (EDTA) wells: Add your protein sample to the Assay Buffer containing a final concentration of 10-20 mM EDTA.
-
Blank well: Assay Buffer only.
-
-
-
Substrate Addition:
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings. The activity in the EDTA-containing wells should be minimal, confirming that the measured fluorescence is due to metalloprotease activity.
-
Signaling Pathways Involving Metalloproteases Inhibited by EDTA
Metalloproteases, particularly Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), are key regulators of various signaling pathways critical in cancer and neuroinflammation. EDTA can be used as a tool to study the involvement of these enzymes in these pathways.
MMPs in Cancer Metastasis
MMPs, such as MMP-2 and MMP-9, play a pivotal role in cancer cell invasion and metastasis.[18][19] They degrade components of the extracellular matrix (ECM), allowing cancer cells to break through tissue barriers.[18] Furthermore, MMPs can cleave and activate other signaling molecules, such as growth factors, promoting tumor growth and angiogenesis.[20] For instance, MMPs can activate Transforming Growth Factor-beta (TGF-β), which in turn can induce an epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[12][21]
Figure 3. Role of MMPs in cancer metastasis.
ADAMs in EGFR and TGF-β Signaling
ADAM metalloproteases, such as ADAM10 and ADAM17 (also known as TACE), are crucial for the ectodomain shedding of various transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[22][23] By cleaving the precursor forms of EGFR ligands (e.g., TGF-α, HB-EGF), ADAMs release the soluble, active ligands that can then bind to and activate EGFR, leading to downstream signaling cascades that promote cell proliferation, survival, and migration.[24][25] Similarly, ADAMs can be involved in the activation of the TGF-β signaling pathway.[12] Inhibition of ADAMs with broad-spectrum inhibitors like EDTA can block these activation steps.
Figure 4. ADAM-mediated EGFR signaling activation.
Metalloproteases in Neuroinflammation
In the central nervous system (CNS), metalloproteases like ADAM10, ADAM17, MMP-2, and MMP-9 are implicated in neuroinflammatory processes.[13][26] They can contribute to the breakdown of the blood-brain barrier (BBB), cleavage of cytokines and their receptors (e.g., TNF-α), and processing of amyloid precursor protein (APP).[27][28] The dysregulation of these metalloproteases is associated with neurodegenerative diseases.
Figure 5. Role of metalloproteases in neuroinflammation.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Incomplete inhibition of protease activity. | Insufficient EDTA concentration. | Increase the final concentration of EDTA (e.g., up to 10 mM). Note that high concentrations may affect downstream applications. |
| Presence of non-metalloproteases. | EDTA only inhibits metalloproteases. Use a broader protease inhibitor cocktail that includes inhibitors for serine, cysteine, and aspartic proteases. | |
| High concentration of divalent cations in the sample. | Increase the EDTA concentration to be in molar excess of the metal ions. | |
| Interference with downstream applications. | EDTA chelates metal ions required for other enzymes or assays (e.g., PCR, certain affinity chromatography). | Use an EDTA-free protease inhibitor cocktail if downstream applications are sensitive to chelators. Alternatively, remove EDTA by dialysis or desalting.[29] |
| Cell toxicity in culture. | High concentration of EDTA. | Determine the optimal, non-toxic concentration of EDTA for your specific cell line through a dose-response experiment. |
Conclusion
EDTA is a versatile and effective tool for the inhibition of metalloproteases in a wide range of research and drug development applications. Its mechanism of action through metal chelation provides a broad-spectrum inhibition that is invaluable for preserving protein integrity, studying enzymatic functions, and dissecting the role of metalloproteases in complex biological pathways. By understanding its mechanism and following established protocols, researchers can confidently employ EDTA to advance their scientific investigations.
References
- 1. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of MMP-2 and MMP-9 in the metastasis and development of hypopharyngeal carcinoma | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of EDTA and metal ions on a metalloproteinase from Pseudomonas fluorescens biotype I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. goldbio.com [goldbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of endogenous dentin matrix metalloproteinases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. biomol.com [biomol.com]
- 17. ptglab.com [ptglab.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. MT1-MMP Activation of TGF-β Signaling Enables Intercellular Activation of an Epithelial-mesenchymal Transition Program in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The metalloprotease Kuzbanian (ADAM10) mediates the transactivation of EGF receptor by G protein–coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADAM metalloproteases and EGFR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct ADAM metalloproteinases regulate G protein-coupled receptor-induced cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Elevation of ADAM10, ADAM17, MMP-2 and MMP-9 expression with media degeneration features CaCl2-induced thoracic aortic aneurysm in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADAM10 and ADAM17 are degraded by lysosomal pathway via asparagine endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 29. apexbt.com [apexbt.com]
Application Notes and Protocols: EDTA in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used in cell culture to sequester divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). This property makes it an invaluable tool for various applications, from detaching adherent cells to preventing cell aggregation. This document provides detailed application notes and protocols for the effective use of EDTA in cell culture.
Mechanism of Action
EDTA's primary role in cell culture is to bind divalent cations, which are essential for the function of cell adhesion molecules (CAMs) like cadherins and integrins.[1][2] Cadherins mediate cell-to-cell adhesion, while integrins are responsible for cell-to-extracellular matrix (ECM) attachment. Both require Ca²⁺ and Mg²⁺ to maintain their conformational structure and function. By chelating these ions, EDTA disrupts these interactions, leading to the detachment of cells from surfaces and each other.[1][3]
Signaling Pathway Disruption by EDTA
The chelation of extracellular divalent cations by EDTA directly interferes with the signaling functions of adhesion molecules. This disruption is a physical process that leads to a loss of cell adhesion, a prerequisite for cell passaging and analysis.
Caption: EDTA chelates Ca²⁺ and Mg²⁺, disrupting cadherin- and integrin-mediated cell adhesion.
Applications and Recommended Concentrations
The optimal concentration of EDTA is cell-type dependent and should be empirically determined. However, the following table summarizes generally accepted concentration ranges for common applications.
| Application | Common EDTA Concentration Range | Notes | References |
| Cell Detachment (in combination with Trypsin) | 0.53 mM | Standard concentration in many commercial Trypsin-EDTA solutions. | [4] |
| Cell Detachment (non-enzymatic) | 2 mM - 10 mM | Higher concentrations may be required for strongly adherent cell lines. Incubation time is critical. | [4][5] |
| Preventing Cell Clumping in Suspension | 1 mM - 5 mM | Effective in preparing single-cell suspensions for flow cytometry and other applications. | [6][7][8] |
| Inhibition of Metalloproteases | 1 mM - 10 mM | EDTA chelates metal ions required for the catalytic activity of metalloproteases. | [2] |
Experimental Protocols
Protocol 1: Subculturing Adherent Cells using Trypsin-EDTA
This protocol describes the standard method for passaging adherent cells using a solution of trypsin and EDTA.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.05% Trypsin-EDTA solution (commonly contains 0.53 mM EDTA)
-
Complete cell culture medium containing fetal bovine serum (FBS)
-
Sterile culture flasks or plates
-
Sterile pipettes and centrifuge tubes
Procedure:
-
Aspirate Medium: Remove the spent culture medium from the flask or plate.
-
Wash Cells: Gently wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
-
Add Trypsin-EDTA: Add a sufficient volume of pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate: Incubate the vessel at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line. Monitor the cells under a microscope; they should appear rounded and detached. Avoid over-incubation as it can damage the cells.
-
Neutralize Trypsin: Once the cells are detached, add 4-5 volumes of complete culture medium. The serum in the medium will inactivate the trypsin.
-
Disperse Cells: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge (Optional): If necessary, transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Resuspend and Plate: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Determine the cell concentration and seed new culture vessels at the desired density.
-
Incubate: Place the new culture vessels in a humidified incubator at 37°C with 5% CO₂.
Protocol 2: Non-Enzymatic Cell Detachment using EDTA alone
This method is useful for cells that are sensitive to trypsin or when preserving cell surface proteins is critical.
Materials:
-
PBS, Ca²⁺ and Mg²⁺ free
-
EDTA solution (e.g., 2-5 mM in PBS)
-
Complete cell culture medium
-
Sterile culture flasks or plates
-
Sterile pipettes and cell scraper
Procedure:
-
Aspirate Medium and Wash: Remove the culture medium and wash the cells with Ca²⁺ and Mg²⁺ free PBS.
-
Add EDTA Solution: Add pre-warmed EDTA solution to the culture vessel.
-
Incubate: Incubate at 37°C for 5-15 minutes. Monitor the cells for detachment. Gentle tapping of the vessel can aid in detachment.
-
Collect Cells: Once cells are detached, add complete culture medium and gently pipette to collect the cells. A cell scraper may be needed for strongly adherent cells.
-
Process Cells: Transfer the cell suspension for further processing as described in Protocol 1 (steps 7-9).
Experimental Workflow: Cell Detachment for Subculturing
Caption: A typical workflow for subculturing adherent cells using Trypsin-EDTA.
Cytotoxicity and Considerations
While EDTA is a valuable tool, it's important to be aware of its potential for cytotoxicity.
-
Concentration-Dependent Toxicity: Studies have shown that high concentrations of EDTA can be cytotoxic to various cell lines.[9][10][11] For example, one study found that EDTA concentrations below 10 mM showed no significant cytotoxicity to several cell types, while concentrations of 50 mM and 100 mM were cytotoxic.[12] Another study on cancer cell lines showed significant suppression of viability at concentrations of 300 µM or higher after 72 hours of treatment.[13]
-
Cell Line Variability: The sensitivity to EDTA varies between cell lines. It is crucial to determine the optimal, non-toxic concentration for each specific cell type.
-
Impact on Cell Function: EDTA treatment can have adverse effects on some cell types. For instance, studies on stem cells from the apical papilla (SCAPs) showed that EDTA attenuated cell proliferation, promoted apoptosis, and delayed cell migration.[14]
-
Interference with Downstream Applications: EDTA can inhibit enzymes that require divalent cations, such as DNA polymerases and some metalloproteases.[15] If using DNase to reduce cell clumping from released DNA, it's important to note that DNase requires Mg²⁺ for its activity, which can be chelated by EDTA.[7] In such cases, EGTA, which has a higher affinity for Ca²⁺ over Mg²⁺, might be a better alternative.[7][16]
Preparation of EDTA Stock Solution
It is common to prepare a concentrated stock solution of EDTA that can be diluted to the desired working concentration.
Materials:
-
EDTA Disodium Salt, Dihydrate (Na₂EDTA·2H₂O)
-
Deionized Water
-
NaOH (pellets or a concentrated solution)
-
Sterile filter unit (0.22 µm)
Procedure for 0.5 M EDTA Stock Solution (pH 8.0):
-
Add 186.1 g of EDTA disodium salt dihydrate to 800 mL of deionized water.
-
Stir vigorously on a magnetic stirrer. EDTA will not dissolve until the pH is adjusted to approximately 8.0.
-
Slowly add NaOH to adjust the pH to 8.0. The EDTA will go into solution as the pH approaches 8.0.
-
Once the EDTA is completely dissolved, bring the final volume to 1 L with deionized water.
-
Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.
-
Store the stock solution at room temperature or 4°C.
These application notes and protocols provide a comprehensive guide for the use of EDTA in cell culture. Researchers should always optimize the protocols for their specific cell lines and experimental needs.
References
- 1. purmabiologics.com [purmabiologics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caissonlabs.com [caissonlabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A “No‐Touch” Antibody‐Staining Method of Adherent Cells for High‐Throughput Flow Cytometry in 384‐Well Microplate Format for Cell‐Based Drug Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Cell Culture Medium Can Decrease Cell Viability During A Flow Cytometry Cell Sorting Experiment - ExpertCytometry [expertcytometry.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of different concentrations of neutral and alkaline EDTA solutions used as root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal concentration of this compound as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
- 14. Effects of this compound on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 16. interchim.fr [interchim.fr]
Application Notes and Protocols for the Preparation of 0.5M EDTA Stock Solution
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely utilized in molecular biology and biochemistry to sequester divalent metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These ions often act as essential cofactors for enzymes, including DNases, which can degrade DNA. By binding these metal ions, EDTA effectively inactivates such enzymes, thereby protecting the integrity of nucleic acids during experimental procedures.[2][3][4][5] A 0.5 M EDTA solution with a pH of 8.0 is a standard, concentrated stock solution used in numerous applications, including the preparation of various buffers (e.g., TE, TAE, and TBE), cell culture, and enzymatic reactions.[3][6]
The dissolution of the commonly used disodium salt of EDTA is highly dependent on the pH of the solution.[1][3] It is poorly soluble in neutral or acidic water but dissolves readily as the pH is adjusted to approximately 8.0 with a base such as sodium hydroxide (NaOH).[1][3][7][8][9] Therefore, careful pH adjustment is a critical step in the preparation of this solution.
Data Presentation
The following table provides the necessary quantitative data for the preparation of 1 liter of 0.5M EDTA solution.
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1L of 0.5M Solution |
| Disodium EDTA dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24[3][10] | 186.1 g[3][7] |
| Deionized Water (H₂O) | H₂O | 18.02 | ~800 mL initially, then q.s. to 1 L[3][7] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~20 g of pellets (or equivalent from a stock solution) to adjust pH to 8.0[3][7] |
Experimental Protocol
This protocol details the step-by-step methodology for preparing a 1-liter stock of 0.5M EDTA at pH 8.0.
Materials and Equipment:
-
Disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (NaOH) pellets or a 10N solution
-
Deionized or Milli-Q water
-
2-liter beaker or flask
-
1-liter graduated cylinder
-
Magnetic stirrer and a stir bar
-
pH meter
-
Weighing scale and weigh boats/paper
-
Spatula
-
Autoclavable bottle for storage
Procedure:
-
Weigh EDTA: Accurately weigh 186.12 grams of disodium EDTA dihydrate and transfer it to a 2-liter beaker.[3]
-
Add Water: Add approximately 800 mL of deionized water to the beaker.[3][7]
-
Stir the Mixture: Place a magnetic stir bar into the beaker and put it on a magnetic stirrer. Stir the mixture vigorously. The EDTA salt will not dissolve completely at this stage.[3][7]
-
Adjust pH: While the solution is stirring, slowly add sodium hydroxide (NaOH) pellets, or a 10N NaOH solution, to adjust the pH to 8.0.[3][7][11] Use a pH meter to monitor the pH. The EDTA will gradually go into solution as the pH approaches 8.0.[3][7][8] This step may require approximately 20 grams of NaOH pellets.[3][7]
-
Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1-liter graduated cylinder. Add deionized water to bring the final volume to 1000 mL.[3]
-
Sterilization: For applications requiring sterility, transfer the solution to an autoclavable bottle and sterilize it by autoclaving for 20 minutes at 15 lb/in² on a liquid cycle.[1][3]
-
Storage: The 0.5M EDTA solution can be stored at room temperature.[1][11]
Visual Workflow
Caption: A workflow diagram illustrating the key steps for preparing a 0.5M EDTA stock solution.
References
- 1. toptipbio.com [toptipbio.com]
- 2. neodx.in [neodx.in]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. WELGENE - 0.5 M EDTA, ML005-01 [welgene.com]
- 5. AccuGENE 0.5M EDTA Solution 100ml | Westburg Life Sciences [westburg.eu]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. thoughtco.com [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. ibisci.com [ibisci.com]
- 10. EDTA Solution 0.5 M pH 8.0, Buffers and Reagents - Jena Bioscience [jenabioscience.com]
- 11. tribioscience.com [tribioscience.com]
EDTA in Protein Purification Buffers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a widely utilized chelating agent in protein purification buffers. Its primary function is the sequestration of divalent metal cations, which serves multiple purposes, including the inhibition of metalloproteases, prevention of protein aggregation, and inactivation of certain enzymes that could compromise the integrity of the target protein. This document provides detailed application notes and protocols for the effective use of EDTA in various stages of protein purification, including cell lysis, chromatography, and strategies for its removal when necessary.
Introduction
The stability and purity of a target protein are paramount during its isolation and purification. A common challenge encountered is the degradation of the protein by proteases released during cell lysis. Metalloproteases, a major class of proteolytic enzymes, require divalent metal ions like Ca²⁺, Mg²⁺, or Zn²⁺ for their activity. EDTA, by chelating these essential cofactors, acts as an effective inhibitor of metalloproteases, thereby protecting the target protein from degradation[1]. Furthermore, EDTA can prevent protein aggregation induced by metal ions and inhibit nucleases that require metal ions, which can otherwise lead to a viscous lysate.
However, the use of EDTA is not without its considerations. In techniques like Immobilized Metal Affinity Chromatography (IMAC), which relies on the interaction of a polyhistidine-tagged protein with immobilized divalent metal ions (e.g., Ni²⁺, Co²⁺), the presence of a strong chelator like EDTA can strip the metal ions from the column, preventing protein binding. Therefore, the concentration of EDTA must be carefully optimized or it must be removed prior to such purification steps.
These application notes provide a comprehensive guide to the strategic use of EDTA in protein purification buffers, offering detailed protocols for its application and subsequent removal, supported by quantitative data and visual workflows to aid researchers in optimizing their purification strategies.
Data Presentation
Table 1: Effect of EDTA in Lysis Buffer on Protein Yield and Purity
| Lysis Buffer Condition | Total Protein Yield (mg/L culture) | Target Protein Purity (%) | Notes |
| Without EDTA | 15 | 85 | Significant degradation of the target protein was observed on SDS-PAGE. |
| With 1 mM EDTA | 25 | >95% | Minimal degradation observed; higher yield of intact target protein. |
This table represents typical results and may vary depending on the specific protein and expression system.
Table 2: Optimization of EDTA Concentration in IMAC Wash Buffer for His-tagged Protein Purification
| EDTA Concentration in Wash Buffer | Target Protein in Flow-through | Purity of Eluted Protein (%) | Notes |
| 0 mM | Low | ~80% | Significant non-specific protein binding observed. |
| 0.5 mM | Negligible | >95% | Effective removal of non-specifically bound proteins.[2] |
| 1 mM | Negligible | >95% | Similar purity to 0.5 mM, but with a slight risk of stripping metal ions from the column with some resins. |
| 5 mM | High | N/A | Significant stripping of His-tagged protein from the column. |
Data is illustrative and optimization is recommended for each specific protein and IMAC resin.
Table 3: Comparison of Methods for EDTA Removal from Protein Samples
| Removal Method | EDTA Removal Efficiency (%) | Protein Recovery (%) | Time Required |
| Dialysis | ~50% after multiple buffer changes[3][4] | >95% | 12-48 hours |
| Size Exclusion Chromatography (Spin Column) | ~80-90% | ~90% | < 15 minutes |
| Ultrafiltration/Diafiltration | >99%[3][4] | >95% | 1-2 hours |
Efficiency can vary based on the initial EDTA concentration, protein characteristics, and specific protocol parameters.
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer Containing EDTA for E. coli
This protocol is suitable for the extraction of soluble recombinant proteins from E. coli.
Materials:
-
Tris-HCl
-
NaCl
-
EDTA (disodium salt)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail (optional, EDTA-free if proceeding to IMAC)
-
Deionized water
-
pH meter
-
Sterile containers
Procedure:
-
Prepare 1 M Tris-HCl, pH 8.0: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L.
-
Prepare 5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1 L.
-
Prepare 0.5 M EDTA, pH 8.0: Dissolve 186.1 g of disodium EDTA dihydrate in 800 mL of deionized water. The solution will be acidic. Adjust the pH to 8.0 with NaOH pellets or a concentrated NaOH solution. EDTA will not fully dissolve until the pH is ~8.0. Bring the final volume to 1 L.
-
Prepare Lysis Buffer (1 L):
-
50 mL of 1 M Tris-HCl, pH 8.0 (final concentration: 50 mM)
-
20 mL of 5 M NaCl (final concentration: 100 mM)
-
2 mL of 0.5 M EDTA, pH 8.0 (final concentration: 1 mM)[5]
-
Add deionized water to a final volume of 1 L.
-
-
Store the lysis buffer at 4°C.
-
On the day of use, for each 1 gram of cell paste, resuspend in 10 mL of lysis buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL and a final concentration of 5 mM MgCl₂ (as DNase I requires divalent cations for activity, which are chelated by EDTA; this addition saturates the EDTA allowing for DNase I activity).
-
Incubate on ice for a further 15-20 minutes or until the lysate is no longer viscous.
-
Proceed with cell disruption (e.g., sonication or microfluidization) and clarification by centrifugation.
Protocol 2: IMAC Purification of His-tagged Proteins with a Low Concentration of EDTA in the Wash Buffer
This protocol is designed to reduce non-specific binding of contaminating proteins during IMAC.[2]
Materials:
-
Equilibrated IMAC resin (e.g., Ni-NTA)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)
-
Wash Buffer (Binding Buffer with 0.5 mM EDTA)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)
-
Clarified protein lysate
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified protein lysate onto the column.
-
Wash the column with 10-15 CV of Binding Buffer to remove unbound proteins.
-
Wash the column with 5-10 CV of Wash Buffer (containing 0.5 mM EDTA) to remove non-specifically bound contaminating proteins.
-
Re-equilibrate the column with 5 CV of Binding Buffer to remove any residual EDTA.
-
Elute the bound His-tagged protein with Elution Buffer.
-
Collect fractions and analyze for protein content and purity (e.g., by SDS-PAGE).
Protocol 3: Prevention of Protein Aggregation in Elution Fractions Using EDTA
This protocol is beneficial for proteins prone to aggregation upon elution from an affinity column.[6]
Materials:
-
Affinity chromatography column and buffers
-
Collection tubes
-
0.5 M EDTA, pH 8.0
Procedure:
-
Pre-calculate the amount of EDTA needed to achieve a final concentration of 1-5 mM in the expected elution volume.
-
Add the calculated volume of 0.5 M EDTA stock solution to the collection tubes prior to starting the elution.
-
Perform the protein elution as per the standard protocol, collecting the eluate directly into the tubes containing EDTA.
-
Gently mix the elution fractions. The presence of EDTA will chelate any leached metal ions from the affinity resin that can promote protein aggregation.[6]
-
Proceed with subsequent purification steps or buffer exchange to remove the EDTA if required for downstream applications.
Protocol 4: Removal of EDTA from a Purified Protein Sample by Dialysis
This method is suitable for buffer exchange and removal of small molecules like EDTA.
Materials:
-
Purified protein sample containing EDTA
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (buffer of choice without EDTA)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in a solution of sodium bicarbonate and EDTA, followed by extensive rinsing with deionized water).
-
Pipette the protein sample into the dialysis tubing and securely close both ends with clips.
-
Place the sealed dialysis tubing into a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of the protein sample.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer. For efficient removal of EDTA, at least three buffer changes are recommended. A study has shown that even with extensive dialysis, EDTA removal may only be around 50%.[3][4]
-
After the final buffer change, allow dialysis to proceed overnight at 4°C.
-
Recover the protein sample from the dialysis tubing.
Mandatory Visualizations
Metalloprotease Signaling Pathway and Inhibition by EDTA
Caption: Mechanism of metalloprotease activation and inhibition by EDTA.
Experimental Workflow: Preventing Aggregation During IMAC Elution
Caption: Workflow for preventing protein aggregation during IMAC elution using EDTA.
Conclusion
The judicious use of EDTA in protein purification buffers is a critical factor in obtaining high yields of pure, stable, and active protein. By understanding its mechanism of action as a chelating agent, researchers can effectively inhibit metalloprotease activity and prevent unwanted protein aggregation. The protocols provided herein offer a practical guide for the application of EDTA in various purification scenarios. However, it is essential to consider the compatibility of EDTA with downstream applications, particularly with techniques like IMAC, and to employ appropriate removal strategies when necessary. Careful optimization of EDTA concentration and its strategic inclusion and exclusion in buffer formulations will significantly contribute to the success of protein purification endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilised metal-ion affinity chromatography purification of histidine-tagged recombinant proteins: a wash step with a low concentration of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysis of E. coli [web.mit.edu]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
Application Notes and Protocols: The Role of EDTA in Preventing Blood Sample Coagulation
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a potent anticoagulant indispensable for a multitude of applications in research, clinical diagnostics, and drug development.[1] By effectively halting the blood clotting process in vitro, EDTA preserves blood samples in a liquid, whole-blood state, which is crucial for accurate analysis.[2][3] Its unique ability to maintain the morphology of blood cells makes it the anticoagulant of choice for hematological testing, including Complete Blood Counts (CBCs), blood smears, and flow cytometry.[1][4][5] These application notes provide a detailed overview of the mechanism, applications, and protocols for the proper use of EDTA in preventing blood sample coagulation.
Mechanism of Action: Chelation of Calcium Ions
Blood coagulation is a complex enzymatic process, known as the coagulation cascade, that results in the formation of a stable fibrin clot. This cascade is critically dependent on the presence of free calcium ions (Ca²⁺) as an essential cofactor for the activation of several key clotting factors.[3][6][7]
EDTA exerts its anticoagulant effect through a process called chelation.[3] As a powerful chelating agent, each EDTA molecule can form multiple stable bonds with a single metal ion. When blood is collected into a tube containing EDTA, the anticoagulant rapidly dissolves and binds with extremely high affinity to the free Ca²⁺ ions in the plasma.[2][3] This action sequesters the calcium, forming a stable EDTA-Ca²⁺ complex and rendering the calcium unavailable to participate in the coagulation cascade.[3][7] By effectively removing this critical cofactor, EDTA inhibits the activation of clotting factors and prevents the formation of a blood clot.[2][8]
Caption: Mechanism of EDTA anticoagulation via chelation of calcium ions.
Quantitative Data
The proper ratio of EDTA to blood is critical for sample integrity. Deviations can lead to erroneous results, including sample dilution, altered cell morphology, or the formation of microclots.[9][10]
Table 1: Recommended EDTA Concentrations and Forms
| Parameter | Specification | Rationale / Notes |
|---|---|---|
| Standard Concentration | 1.5 - 2.2 mg of K₂EDTA per 1 mL of whole blood.[9] | Ensures complete anticoagulation without significantly affecting cell counts or morphology. |
| Common Forms | K₂EDTA (Dipotassium salt) | Recommended for most hematology applications as it is less likely to cause red blood cell shrinkage compared to K₃EDTA.[5][9] |
| K₃EDTA (Tripotassium salt) | A liquid form that can cause greater dilution and slight red blood cell shrinkage.[5][11] | |
| Underfilling Risk | Excess EDTA concentration relative to blood volume. | Can cause red blood cells to shrink (crenation) and leads to falsely low hematocrit, hemoglobin, and cell counts due to dilution.[9][10][12] |
| Overfilling Risk | Insufficient EDTA concentration relative to blood volume. | May lead to the formation of microclots, trapping platelets and cells, resulting in falsely low counts.[9] |
Table 2: Blood Sample Stability in EDTA Tubes
| Test Type | Room Temperature (20-25°C) | Refrigerated (2-8°C) | Notes |
|---|---|---|---|
| Hematology (CBC) | Stable for up to 24 hours.[13] | Stable for up to 48-72 hours.[14][15] | Prolonged storage (>5 hours at RT) can lead to artifacts in cell morphology.[4] Platelet counts are most accurate within 6-8 hours.[15] |
| Molecular Testing (DNA) | Up to 7 days (at 4°C).[14] | Up to 7 days.[14] | Can be frozen at -20°C or -80°C for long-term storage, but avoid repeated freeze-thaw cycles.[14] |
| Molecular Testing (RNA) | Processing should be prioritized. | Stable for up to 7 days at 4°C.[14] | For optimal results, use specialized RNA collection tubes or process samples promptly. |
Table 3: Common Analytical Interferences from EDTA Contamination
| Analyte | Effect of EDTA | Mechanism of Interference |
|---|---|---|
| Calcium (Ca²⁺) | Falsely Decreased[16] | EDTA chelates calcium, making it unavailable for measurement in colorimetric assays.[8][17] |
| Potassium (K⁺) | Falsely Increased[16] | Occurs when using K₂EDTA or K₃EDTA tubes, as potassium salts from the anticoagulant leak into the plasma.[8][17] |
| Alkaline Phosphatase (ALP) | Falsely Decreased[16] | EDTA chelates magnesium and zinc ions, which are necessary cofactors for ALP enzyme activity.[16][17] |
| Iron (Fe) | Falsely Decreased[16] | EDTA chelates iron, interfering with colorimetric assays.[16] |
| Coagulation Tests (PT, aPTT) | Prolonged / Invalid | EDTA's mechanism directly and irreversibly inhibits the clotting cascade being measured.[3] |
Experimental Protocols
Protocol 1: Whole Blood Collection Using EDTA Vacuum Tubes
This protocol outlines the standardized procedure for collecting venous blood into EDTA-containing vacuum tubes to ensure sample quality and prevent coagulation.
1. Preparation and Materials
-
Patient Identification: Confirm patient identity using at least two identifiers. Explain the procedure and obtain consent.
-
Materials:
-
Appropriate size lavender/purple-top vacuum tubes containing K₂EDTA.
-
Sterile needle and tube holder.
-
Tourniquet.
-
70% isopropyl alcohol swabs.
-
Gauze and bandage.
-
Personal Protective Equipment (gloves).
-
Permanent marker for labeling.
-
2. Venipuncture Procedure
-
Prepare Yourself: Wash hands thoroughly and put on gloves.
-
Position Patient: Ensure the patient is seated or lying in a comfortable position with their arm supported in a downward angle.[18]
-
Apply Tourniquet: Apply the tourniquet 3-4 inches above the selected venipuncture site. Do not leave it on for more than one minute.
-
Select Vein: Identify a suitable vein by palpation.
-
Clean the Site: Cleanse the skin with an alcohol swab in a concentric circle and allow it to air dry completely.[9]
-
Perform Venipuncture: Anchor the vein and insert the needle, bevel up, at a 15 to 30-degree angle into the vein.[9]
3. Sample Collection and Handling
-
Fill the Tube: Once the needle is in the vein, push the EDTA tube into the holder to puncture the stopper. The tube's vacuum will automatically draw the correct volume of blood.[9] Ensure the tube is filled to its designated fill line to maintain the correct blood-to-anticoagulant ratio.[9]
-
Release Tourniquet: Release the tourniquet as soon as blood flow is established.
-
IMMEDIATELY Mix the Sample: As soon as the tube is removed from the holder, gently invert it 8 to 10 times .[10][11] This step is critical to ensure the EDTA is thoroughly mixed with the blood to prevent clot formation.[9][10] Do not shake , as vigorous mixing can cause hemolysis.[9][10]
-
Withdraw Needle: After the last tube is filled, withdraw the needle and activate the safety feature. Apply pressure to the site with gauze and then apply a bandage.
4. Post-Collection Processing
-
Labeling: Immediately label the tube with the patient's full name, a unique identification number, date, and time of collection.
-
Storage and Transport: Store the sample according to the stability guidelines in Table 2. Transport to the laboratory for analysis, protecting it from extreme temperatures.
Caption: Standard workflow for blood collection using EDTA tubes.
Conclusion
EDTA is a cornerstone anticoagulant in scientific research and clinical diagnostics. Its mechanism of calcium chelation is a simple yet highly effective method for preventing blood coagulation in vitro, thereby preserving sample integrity for a wide array of downstream analyses.[2][3] Adherence to proper collection protocols, including correct fill volume and immediate, gentle mixing, is paramount to leveraging the full potential of EDTA and ensuring the generation of accurate, reliable, and reproducible data.
References
- 1. flabslis.com [flabslis.com]
- 2. needle.tube [needle.tube]
- 3. edtatube.com [edtatube.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How does EDTA prevent blood samples from clotting? How does removing calcium from the sample keep it from clotting? [vedantu.com]
- 7. edtatube.com [edtatube.com]
- 8. The Effect of Edta Anticoagulant on Biochemical Tests [en.seamaty.com]
- 9. edtatube.com [edtatube.com]
- 10. eclinpath.com [eclinpath.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. EDTA interference in electrochemiluminescence ACTH assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. needle.tube [needle.tube]
- 14. sinymedical.com [sinymedical.com]
- 15. edtatube.com [edtatube.com]
- 16. Managing this compound (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EDTA Interference in PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues arising from EDTA interference in PCR reactions.
Troubleshooting Guides
Problem: My PCR reaction has failed or has very low yield, and I suspect EDTA contamination.
This guide provides a step-by-step approach to diagnose and resolve PCR inhibition caused by EDTA.
Step 1: Identify the Source of EDTA
The first step is to pinpoint the potential source of EDTA in your PCR reaction. Common sources include:
-
DNA/RNA Elution Buffers: Many nucleic acid purification kits provide elution buffers containing EDTA (e.g., TE buffer) to protect the sample from nuclease degradation.
-
Sample Storage Solutions: DNA or RNA samples are often stored in TE buffer (Tris-EDTA) for long-term stability.
-
Anticoagulants: When working with blood samples, EDTA is a common anticoagulant.
Step 2: Choose a Mitigation Strategy
Once the likely source is identified, select one of the following strategies to overcome the inhibitory effect of EDTA.
Option A: Dilute the DNA Template
This is the simplest approach. Diluting the template will also dilute the concentration of EDTA.
-
When to use: If you have a high concentration of template DNA.
-
Procedure: Perform a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-free water and use the diluted samples as the template for your PCR.
Option B: Increase Magnesium Chloride (MgCl₂) Concentration
Since EDTA inhibits PCR by chelating Mg²⁺ ions, adding excess MgCl₂ can counteract this effect.
-
When to use: When dilution is not feasible due to low template concentration.
-
Procedure: Titrate the MgCl₂ concentration in your PCR master mix. Refer to the detailed experimental protocol below for optimizing MgCl₂ concentration.
Option C: Remove EDTA from the DNA Sample
This is the most thorough method to eliminate EDTA interference.
-
When to use: When the above methods fail or for highly sensitive downstream applications.
-
Procedures:
-
Ethanol Precipitation: A standard method to precipitate DNA, leaving EDTA and other salts in the supernatant. Refer to the detailed experimental protocol for ethanol precipitation.
-
Commercial PCR Purification Kits: These kits are designed to purify DNA from various contaminants, including EDTA. Follow the manufacturer's instructions for your specific kit.
-
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?
EDTA (Ethylenediaminetetraacetic acid) is a chelating agent, which means it binds to metal ions. In a PCR reaction, Taq DNA polymerase, the enzyme responsible for DNA synthesis, requires magnesium ions (Mg²⁺) as an essential cofactor for its activity.[1] EDTA in the reaction mixture will bind to the available Mg²⁺, making them unavailable for the Taq polymerase. This inhibition of the polymerase leads to a decrease in PCR efficiency or complete reaction failure.[1]
Q2: What is the typical concentration of EDTA in TE buffer?
Standard 1x TE buffer typically contains 10 mM Tris and 1 mM EDTA.[2][3][4] A "low TE" or "TE Low EDTA" buffer, which is often recommended for samples intended for PCR, contains a lower concentration of EDTA, typically 0.1 mM.[2][3]
Q3: What concentration of EDTA is inhibitory to PCR?
The inhibitory concentration of EDTA can vary depending on the specific PCR conditions and the polymerase used. However, as a general guideline:
-
A concentration of 0.5 mM EDTA can significantly reduce the yield of the PCR product.[5][6]
-
A concentration of 1 mM EDTA can completely abolish the PCR reaction.[5]
Q4: Can I just add more MgCl₂ to my PCR master mix to counteract the EDTA?
Yes, adding excess MgCl₂ is a common strategy to overcome EDTA inhibition.[7][8] The added Mg²⁺ will saturate the chelating capacity of the EDTA, leaving sufficient free Mg²⁺ for the Taq polymerase to function. However, it is crucial to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact the PCR by reducing enzyme fidelity and promoting non-specific amplification.[7][8]
Q5: Are there alternatives to EDTA for storing my DNA?
Yes, if you plan to use your DNA for PCR or other enzymatic reactions, it is advisable to store it in an EDTA-free solution. Good alternatives include:
-
Nuclease-free water: Suitable for short-term storage.
-
Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0): Provides a stable pH environment without the inhibitory effects of EDTA.
Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA in PCR.
| Component | Typical Concentration | Effect on PCR |
| Standard TE Buffer | 1 mM EDTA | Can completely inhibit PCR[5] |
| Low TE Buffer | 0.1 mM EDTA | Generally compatible with PCR |
| Inhibitory EDTA | ≥ 0.5 mM | Reduces PCR product yield[5][6] |
| Complete Inhibition | ≥ 1.0 mM | Abolishes PCR product formation[5] |
| MgCl₂ in PCR | 1.5 - 2.5 mM (optimal) | Essential cofactor for Taq polymerase |
| Excess MgCl₂ | > 3.0 mM | Can lead to non-specific amplification[7] |
Experimental Protocols
Protocol 1: Ethanol Precipitation of DNA to Remove EDTA
This protocol describes the steps to precipitate DNA from a solution containing EDTA.
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix well.
-
Add 2.5 volumes of cold 100% ethanol . Mix by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes . For low DNA concentrations, a longer incubation (e.g., overnight) can improve recovery.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol .
-
Centrifuge at >12,000 x g for 5 minutes at 4°C .
-
Carefully decant the 70% ethanol .
-
Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Protocol 2: General Guideline for Using a Commercial PCR Purification Kit
This is a general workflow. Always refer to the specific manufacturer's protocol for your kit.[9][10][11][12]
-
Add Binding Buffer to your DNA sample.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge to bind the DNA to the silica membrane and discard the flow-through.
-
Add Wash Buffer to the column.
-
Centrifuge and discard the flow-through. Repeat the wash step as per the protocol.
-
Perform a dry spin (centrifuge the empty column) to remove any residual ethanol from the wash buffer.
-
Place the spin column in a clean microcentrifuge tube.
-
Add Elution Buffer (or nuclease-free water) directly to the center of the membrane.
-
Incubate for a few minutes at room temperature.
-
Centrifuge to elute the purified DNA.
Protocol 3: Optimizing MgCl₂ Concentration to Overcome EDTA Inhibition
This protocol provides a framework for titrating MgCl₂ to find the optimal concentration for your PCR in the presence of EDTA.
-
Set up a series of PCR reactions . Each reaction should have a different final concentration of MgCl₂. A good starting range is from 1.5 mM to 4.0 mM, with 0.5 mM increments.
-
Prepare a master mix containing all PCR components except for MgCl₂.
-
Aliquot the master mix into separate PCR tubes.
-
Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve the desired final concentration.
-
Add your DNA template containing the suspected EDTA contamination.
-
Include positive and negative controls . The positive control should be a template known to work, and the negative control should contain no template.
-
Run the PCR using your standard cycling conditions.
-
Analyze the results by gel electrophoresis . The optimal MgCl₂ concentration will be the one that gives the brightest, most specific band for your target amplicon.
Visualizations
Caption: Mechanism of EDTA interference in PCR.
References
- 1. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 2. TE buffer - Wikipedia [en.wikipedia.org]
- 3. gatescientific.com [gatescientific.com]
- 4. TE buffer [protocols.io]
- 5. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 9. PCR Cleanup: Purifying Your PCR Product | Thermo Fisher Scientific - US [thermofisher.com]
- 10. takara.co.kr [takara.co.kr]
- 11. qiagen.com [qiagen.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
Technical Support Center: Optimizing EDTA in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Ethylenediaminetetraacetic acid (EDTA) in enzyme assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDTA in enzyme assays?
A1: EDTA is a chelating agent, meaning it binds to and sequesters divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺).[1] Its primary roles in enzyme assays are:
-
Inhibition of metalloproteases: Many proteases that can degrade your enzyme of interest require divalent metal ions as cofactors. By chelating these ions, EDTA inhibits protease activity, protecting your enzyme.[2][3]
-
Inactivation of nucleases: If your assay involves nucleic acids (DNA or RNA), EDTA can inactivate metal-dependent nucleases that could degrade these components.[2]
-
Control of metal ion concentration: In assays for enzymes that are inhibited by certain metal ions, EDTA can be used to remove these inhibitory ions.
Q2: Can EDTA inhibit my enzyme of interest?
A2: Yes. If your enzyme is a metalloenzyme that requires a divalent cation for its activity, EDTA can remove this essential cofactor, leading to a loss of activity.[4][5] Additionally, in some cases, EDTA has been shown to directly inhibit enzymes, independent of its chelating activity, by binding to the enzyme's active site.[6]
Q3: What is a typical concentration range for EDTA in an enzyme assay?
A3: The optimal concentration of EDTA is highly dependent on the specific enzyme and the composition of the sample. However, a common starting range to test is between 0.1 mM and 5 mM.[6] For some applications, concentrations as low as 30 µM have been shown to have an effect, while in other cases, up to 10 mM may be used.[5][6] It is crucial to experimentally determine the optimal concentration for your specific assay.
Q4: What are the consequences of using a suboptimal EDTA concentration?
A4:
-
Too low: Insufficient EDTA may not effectively inhibit contaminating proteases or nucleases, leading to the degradation of your enzyme or other assay components.
-
Too high: Excessive EDTA can inhibit your enzyme of interest if it is a metalloenzyme.[4] It can also interfere with downstream applications. For example, EDTA concentrations above 0.5 mM can interfere with some commercial enzymatic assay kits.
Q5: How can I determine the optimal EDTA concentration for my assay?
A5: The optimal concentration can be determined by performing an EDTA titration. This involves measuring your enzyme's activity across a range of EDTA concentrations while keeping all other assay components constant. The goal is to find the concentration that maximizes your enzyme's stability and activity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | EDTA concentration is too high, inhibiting your metalloenzyme. [4] | Perform an EDTA titration to determine a lower, non-inhibitory concentration. Consider if EDTA is necessary for your assay. |
| EDTA is directly inhibiting your enzyme. [6] | Test for enzyme activity in the complete absence of EDTA. If activity is restored, consider alternative methods to inhibit proteases, such as a protease inhibitor cocktail.[3] | |
| Inconsistent or irreproducible results | Variable levels of contaminating metal ions in your samples. | Including an optimized concentration of EDTA can help to normalize the metal ion environment in your assay, leading to more consistent results. |
| Degradation of the enzyme by proteases. [2] | Your EDTA concentration may be too low. Perform an EDTA titration to find a concentration that effectively inhibits proteases without inhibiting your enzyme of interest. | |
| High background signal | Contaminating enzyme activities that are metal-dependent. | An optimized concentration of EDTA may help to reduce the activity of these contaminating enzymes. |
Quantitative Data Summary
The following table summarizes the effects of different EDTA concentrations on various enzymes as reported in the literature. This data can be used as a starting point for designing your optimization experiments.
| Enzyme | EDTA Concentration | Observed Effect |
| Human dUTPase (hDUT) | 30 µM | 2.7-fold increase in Kₘ |
| 100 µM | kcat decreased to 6% of the original activity | |
| M. tuberculosis dUTPase (mtDUT) | 300 µM | 3.7-fold increase in Kₘ |
| α-amylase | 0.5 M | Complete inhibition |
| Protease | 0.5 M | Complete inhibition |
| Alkaline Phosphatase (ALP) | >1.86 mmol/L | Significant decrease in activity |
Experimental Protocols
Protocol: Determining the Optimal EDTA Concentration via Titration
This protocol describes a systematic approach to identify the optimal EDTA concentration for your enzyme assay.
Objective: To determine the EDTA concentration that maximizes enzyme activity and/or stability by titrating a range of EDTA concentrations and measuring the corresponding enzyme activity.
Materials:
-
Your enzyme of interest
-
Substrate for your enzyme
-
Assay buffer
-
A stock solution of EDTA (e.g., 100 mM)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Prepare a series of EDTA dilutions: From your stock solution, prepare a series of dilutions in your assay buffer to cover a range of final concentrations in the assay. A suggested starting range is 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM.
-
Set up the assay: In your 96-well plate or cuvettes, prepare your reaction mixtures. For each EDTA concentration, you should have at least triplicate wells. A typical setup would include:
-
Assay buffer
-
The corresponding concentration of EDTA
-
Your enzyme (at a fixed concentration)
-
-
Pre-incubation (optional but recommended): Incubate the enzyme with the different concentrations of EDTA for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the EDTA to chelate any available metal ions.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure enzyme activity: Monitor the reaction progress over time using a microplate reader or spectrophotometer, according to your specific assay protocol.
-
Analyze the data: Calculate the initial reaction velocity for each EDTA concentration. Plot the enzyme activity (or relative activity) against the EDTA concentration.
-
Determine the optimal concentration: The optimal EDTA concentration will be the one that results in the highest and most stable enzyme activity.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Technical Support Center: EDTA Removal from Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who need to remove Ethylenediaminetetraacetic acid (EDTA) from their experimental solutions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the removal of EDTA from solutions, particularly in the context of biological samples like protein solutions.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove EDTA from my solution?
EDTA is a strong chelating agent widely used to inhibit metalloproteases and remove divalent cations.[1][2] However, its presence can interfere with downstream applications that require specific concentrations of metal ions for enzymatic activity, protein stability, or cell-based assays.[2] Therefore, its removal is often a critical step.
Q2: What are the most common methods to remove EDTA from a protein solution?
The most common methods for removing EDTA from protein solutions are dialysis, gel filtration chromatography (also known as size exclusion chromatography or desalting), and ultrafiltration (also known as diafiltration).[1][2] Ion-exchange chromatography can also be employed, particularly for separating EDTA from charged molecules.[3][4]
Q3: Which method is the most effective for complete EDTA removal?
Studies have shown that ultrafiltration is remarkably efficient, often reducing EDTA to virtually undetectable levels.[1][2] In contrast, traditional dialysis and spin-column gel filtration may not completely remove EDTA, with significant amounts potentially remaining in the sample.[1][2][5]
Q4: I performed dialysis, but my assay that is sensitive to EDTA is still not working. Why?
Extensive dialysis, even with multiple buffer changes, can be surprisingly ineffective at completely removing EDTA.[1][2][6] It has been reported that after extensive dialysis, a solution initially containing 1 mM EDTA may still retain approximately 450 µM of the chelator.[2][6] For applications highly sensitive to residual EDTA, a more rigorous method like ultrafiltration is recommended.[1][2]
Q5: Can I precipitate EDTA to remove it from my solution?
Precipitation of EDTA is generally not a recommended method for removal from sensitive biological samples. EDTA's solubility is highly dependent on pH; it is largely insoluble at acidic pH values (less than ~7.5).[7][8] Adjusting the pH to precipitate EDTA would likely denature or precipitate your protein of interest as well.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Residual EDTA detected after dialysis or gel filtration. | These methods are often incomplete. | For complete removal, switch to ultrafiltration.[1][2] Perform multiple cycles of dilution and concentration for best results. |
| Loss of protein sample during removal process. | Non-specific binding to membranes or resins; protein aggregation. | Ensure proper selection of membrane material and molecular weight cut-off (MWCO) for ultrafiltration/dialysis. For chromatography, use a resin with an appropriate exclusion limit.[9] Adding a small amount of a non-interfering stabilizing agent might help prevent aggregation.[10] |
| Changes in buffer composition or pH after EDTA removal. | Incomplete buffer exchange during the removal process. | Ensure the volume of the new buffer used for exchange is significantly larger than the sample volume (for dialysis) or that a sufficient number of diafiltration volumes are used (for ultrafiltration). |
| My protein of interest is a metalloprotein and is inactive after EDTA removal. | EDTA may have stripped the essential metal cofactor from the protein. | After removing the EDTA, you may need to reintroduce the specific metal ion at the correct concentration to restore the protein's activity. |
Comparison of EDTA Removal Methods
The following table summarizes the effectiveness of common laboratory methods for removing EDTA from a protein solution, based on a study starting with an initial EDTA concentration of 1 mM.
| Method | Remaining EDTA Concentration (µM) | Removal Efficiency | Key Advantages | Key Disadvantages |
| Extensive Dialysis | ~450 | ~55% | Simple setup, gentle on samples. | Incomplete removal, time-consuming.[1][2][6] |
| Spin-Column Gel Filtration | ~200 | ~80% | Fast, suitable for small volumes. | Incomplete removal, potential for sample dilution.[2] |
| Ultrafiltration (Two Rounds) | Virtually Undetectable | >99% | Highly efficient, can concentrate the sample. | Potential for membrane fouling or protein loss.[1][2] |
Experimental Protocols
Here are detailed methodologies for the most common EDTA removal techniques.
Protocol 1: EDTA Removal by Ultrafiltration
This method is highly effective for the thorough removal of EDTA. It involves repeatedly diluting the sample with an EDTA-free buffer and concentrating it back to the original volume.
Materials:
-
Ultrafiltration device with a membrane that has a molecular weight cut-off (MWCO) significantly smaller than the protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[1]
-
EDTA-free buffer.
-
Centrifuge compatible with the ultrafiltration device.
Procedure:
-
Place the protein sample containing EDTA into the ultrafiltration unit.
-
Dilute the sample 10-fold with the EDTA-free buffer directly in the device.[1][2]
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.[1]
-
Discard the flow-through, which now contains the removed EDTA.
-
Repeat the dilution and concentration steps (steps 2-4) at least one more time for virtually complete EDTA removal.[1][2]
-
After the final concentration step, recover the protein, now in the new EDTA-free buffer.
Protocol 2: EDTA Removal by Spin-Column Gel Filtration
This method is rapid and convenient for small sample volumes.
Materials:
-
Pre-packed spin column for gel filtration (e.g., G-25).[1]
-
EDTA-free buffer.
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Equilibrate the spin column with the EDTA-free buffer according to the manufacturer's protocol. This typically involves centrifuging the column with the new buffer to replace the storage solution.
-
Load the protein sample containing EDTA onto the equilibrated column.
-
Place the column in a clean collection tube.
-
Centrifuge the column as per the manufacturer's instructions.
-
The eluate in the collection tube will contain the protein in the new EDTA-free buffer, while the EDTA and other small molecules are retained in the column matrix.[1]
Protocol 3: EDTA Removal by Dialysis
While less effective for complete removal, dialysis is a gentle method suitable for reducing EDTA concentration.
Materials:
-
Dialysis tubing with an appropriate MWCO.
-
Large volume of EDTA-free dialysis buffer.
-
Magnetic stirrer and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling and rinsing).
-
Load the protein sample into the dialysis tubing and securely close both ends.
-
Place the sealed tubing into a beaker containing a large volume (e.g., 100-1000 times the sample volume) of cold, EDTA-free dialysis buffer.
-
Stir the buffer gently on a magnetic stirrer at 4°C.
-
Allow dialysis to proceed for several hours to overnight.
-
For more effective removal, perform at least four buffer changes, allowing several hours for each exchange.[2]
Visualizing the Workflows
The following diagrams illustrate the workflows for the described EDTA removal methods.
Caption: Workflow for EDTA removal using ultrafiltration.
Caption: Workflow for EDTA removal using spin-column gel filtration.
Caption: Workflow for reducing EDTA concentration using dialysis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of this compound on a Gel-Type Ion-Exchange Resin for Purification of Liquid Waste Containing Cs Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion-exchange column chromatography of EDTA, DTPA, and the DTPA complexes of calcium and plutonium [inis.iaea.org]
- 5. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. EDTA precipitates out of EDTA-oxalate buffer - Chemistry [protocol-online.org]
- 8. EDTA precipitation [groups.google.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
Technical Support Center: Troubleshooting EDTA Inhibition of Taq Polymerar polymerase
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting EDTA (ethylenediaminetetraacetic acid) inhibition of Taq polymerase in PCR applications.
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it in my DNA sample?
A1: EDTA is a chelating agent, which means it binds to metal ions. It is commonly included in DNA storage buffers (like TE buffer) to inactivate DNases, enzymes that can degrade DNA and require divalent cations like magnesium (Mg²⁺) for their activity.[1]
Q2: How does EDTA inhibit Taq polymerase?
A2: Taq polymerase, the enzyme central to PCR, requires Mg²⁺ as a cofactor for its activity. EDTA inhibits Taq polymerase primarily by chelating, or binding to, the free Mg²⁺ ions in the PCR reaction mixture, making them unavailable for the enzyme.[2][3] Interestingly, recent studies also suggest that EDTA can directly bind to Taq polymerase and other dNTP-processing enzymes, independent of its chelating activity, further contributing to inhibition.[4][5]
Q3: How much EDTA is enough to inhibit my PCR?
A3: The inhibitory concentration of EDTA can vary, but even low concentrations can have a significant impact. Generally, a concentration of 0.5 mM EDTA can reduce the yield of PCR products, and 1 mM EDTA can completely abolish the reaction.[6][7]
Q4: My PCR failed. How do I know if EDTA is the culprit?
A4: If your DNA template is stored in a buffer containing EDTA (e.g., TE buffer), and you observe no or very low PCR product, EDTA inhibition is a likely cause.[2] Other signs can include inconsistent results or the need for unusually high concentrations of MgCl₂ in your PCR master mix.
Q5: Can I just add more MgCl₂ to my PCR to overcome the inhibition?
A5: Yes, to an extent. Adding excess MgCl₂ can counteract the chelating effect of EDTA. However, it's a balancing act. While an optimal range for MgCl₂ is often between 1.5 to 4.5 mM, excessively high concentrations can lead to non-specific amplification and the formation of primer-dimers.[8][9]
Troubleshooting Guide
If you suspect EDTA is inhibiting your PCR, follow these steps to diagnose and resolve the issue.
Step 1: Assess the Possibility of EDTA Contamination
-
Check your DNA elution/storage buffer: Determine if the buffer used for your DNA template contains EDTA. Common buffers like TE (Tris-EDTA) are a frequent source.
-
Calculate the final EDTA concentration: Estimate the final concentration of EDTA in your PCR reaction based on the volume of DNA template added.
Step 2: Mitigation Strategies
Choose one of the following strategies to address the EDTA inhibition.
Option A: Increase Magnesium Concentration
This is often the quickest and easiest approach.
-
Titrate MgCl₂: Set up a series of PCR reactions with increasing concentrations of MgCl₂. A good starting point is to test a range from 1.5 mM to 4.5 mM in 0.5 mM increments.[8][10]
-
Analyze Results: Run the PCR products on an agarose gel to determine the optimal MgCl₂ concentration that restores amplification without causing non-specific products.
Option B: Reduce EDTA in the Reaction
-
Dilute the DNA Template: If your DNA concentration is high enough, diluting it in nuclease-free water can lower the EDTA concentration to a non-inhibitory level.
-
Use Less Template: Reducing the volume of the DNA template added to the PCR reaction can also decrease the final EDTA concentration.[11]
Option C: Remove EDTA from the DNA Sample
For sensitive downstream applications or when other methods fail, removing EDTA is the most robust solution.
-
Ethanol Precipitation: This is a standard method to purify and concentrate DNA while removing contaminants like EDTA.[12]
-
Column Purification: Use a commercial DNA clean-up kit to purify your DNA sample and elute it in an EDTA-free buffer (e.g., nuclease-free water or a Tris-based buffer without EDTA).[13]
Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA inhibition and its mitigation.
| Substance | Inhibitory Concentration | Recommended Concentration for PCR | Notes |
| EDTA | ≥ 0.5 mM[6][7] | < 0.1 mM[14] | Concentrations of 1 mM can completely inhibit the reaction.[6] |
| MgCl₂ | > 4.5 mM (can cause non-specificity)[8] | 1.5 - 4.5 mM[8] | Optimal concentration is dependent on the specific PCR assay. |
Experimental Protocols
Protocol 1: Magnesium Chloride (MgCl₂) Titration
-
Prepare a PCR master mix without MgCl₂.
-
Set up a series of reaction tubes.
-
To each tube, add the master mix, primers, and your DNA template.
-
Add a different final concentration of MgCl₂ to each tube (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5 mM).
-
Bring all reactions to the same final volume with nuclease-free water.
-
Run the PCR under your standard cycling conditions.
-
Analyze the results by agarose gel electrophoresis.
Protocol 2: Ethanol Precipitation for EDTA Removal
-
To your DNA sample, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 2 to 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour (or overnight for low DNA concentrations).
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant, which contains the EDTA.
-
Wash the DNA pellet with 70% ethanol.
-
Centrifuge again for 5-10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the DNA pellet in an EDTA-free buffer (e.g., nuclease-free water or 10 mM Tris-HCl, pH 8.0).[1]
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 7. Have you tested the effect of inhibitors on PCR performance? [qiagen.com]
- 8. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcrbio.com [pcrbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
Technical Support Center: EDTA Interference in Enzymatic Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of Ethylenediaminetetraacetic acid (EDTA) in enzymatic assays. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to EDTA in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during enzymatic assays that may be caused by EDTA interference.
Q1: My enzyme activity is significantly lower than expected, or completely absent. Could EDTA be the culprit?
A1: Yes, unexpected low or absent enzyme activity is a classic sign of interference, and EDTA is a frequent cause, especially for enzymes that require divalent metal cations for their activity. EDTA is a strong chelating agent, meaning it binds tightly to metal ions like Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, and Fe²⁺. If your enzyme requires one of these metals as a cofactor for its structure or catalytic function, EDTA in your sample or buffers can strip this essential ion away, leading to inactivation.
Troubleshooting Workflow:
To systematically determine if EDTA is the cause of low enzyme activity, follow this workflow:
Figure 1: Troubleshooting workflow for suspected EDTA interference.
Q2: How can I experimentally confirm that EDTA is inhibiting my enzyme?
A2: A rescue experiment is the most direct way to confirm EDTA-mediated inhibition. This involves adding an excess of the specific divalent cation required by your enzyme to the reaction mixture. If the enzyme activity is restored, it strongly indicates that EDTA was the inhibitor.
Experimental Protocol: Divalent Cation Rescue Experiment
-
Prepare a Control Reaction: Set up your standard enzyme assay reaction mixture that is showing low activity.
-
Prepare Test Reactions: Prepare identical reactions, but supplement them with increasing concentrations of the suspected essential metal salt (e.g., MgCl₂, MnCl₂, ZnSO₄). A typical concentration range to test would be from 0.1 mM to 10 mM.
-
Incubate and Measure: Incubate all reactions under standard assay conditions and measure the enzyme activity.
-
Analyze Results: Compare the activity in the supplemented reactions to the control. A dose-dependent increase in activity upon addition of the metal ion is strong evidence of EDTA chelation being the cause of inhibition.
Q3: My sample contains a protease inhibitor cocktail with EDTA, but I need to measure the activity of a metalloenzyme. What should I do?
A3: You have a few options to overcome this common problem:
-
Use an EDTA-free Inhibitor Cocktail: The simplest solution is to use a commercially available protease inhibitor cocktail that does not contain EDTA.
-
Remove the EDTA: If your sample has already been prepared with an EDTA-containing cocktail, you can remove the EDTA. Methods like dialysis or buffer exchange using a desalting column are effective.
-
Saturate the EDTA: Carefully titrate your assay buffer with the required divalent cation to neutralize the EDTA before adding your enzyme. This should be done cautiously, as excessive metal ions can also inhibit some enzymes or precipitate other reaction components.
Q4: What are some alternative chelators I can use if I need to control for certain metal ions without inhibiting my enzyme of interest?
A4: The choice of chelator depends on the specific metal ions you need to control and the metal cofactor of your enzyme.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): EGTA has a much higher affinity for Ca²⁺ than for Mg²⁺. This makes it ideal for situations where you need to chelate calcium without significantly affecting magnesium-dependent enzymes.
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid): BAPTA is another calcium-specific chelator that is often used in studies of calcium signaling.
Frequently Asked Questions (FAQs)
Q1: What is EDTA and how does it work?
A1: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It is a powerful chelating agent that sequesters divalent and trivalent metal cations from a solution. This action prevents the metal ions from participating in other reactions, such as acting as cofactors for enzymes or catalyzing oxidative damage.
Figure 2: Mechanism of EDTA inactivating a metalloenzyme by chelating its metal cofactor.
Q2: Which types of enzymes are most sensitive to EDTA?
A2: Enzymes that rely on divalent metal cations for their catalytic activity or structural integrity are most susceptible to inhibition by EDTA. Common examples include:
-
Metalloproteases: Many proteases, such as thermolysin, require Zn²⁺ for their activity.
-
Polymerases: DNA and RNA polymerases often require Mg²⁺ for nucleotide incorporation.
-
Kinases: Many kinases utilize Mg²⁺ to coordinate the phosphate groups of ATP.
-
Alkaline Phosphatases: These enzymes typically require both Zn²⁺ and Mg²⁺ for full catalytic function.
Q3: Can EDTA interfere with assays in ways other than direct enzyme inhibition?
A3: Yes. Besides chelating enzyme cofactors, EDTA can interfere with other assay components. For example, if your assay's detection method relies on a reaction that is catalyzed by a metal ion (e.g., horseradish peroxidase-based assays, which involve an iron-containing heme group), EDTA can interfere with the signal generation, leading to falsely low readings.
Quantitative Data on EDTA Interference
The inhibitory effect of EDTA is concentration-dependent and varies significantly between enzymes. The following table summarizes the impact of EDTA on a few common enzymes.
| Enzyme | Metal Cofactor(s) | Typical EDTA Conc. Causing Inhibition | Notes |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | EDTA removes the essential zinc and magnesium ions required for catalytic activity. |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | EDTA chelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR. |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | EDTA removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation. |
| Trypsin | Ca²⁺ (for stability) | Not directly inhibited | While not a metalloenzyme, EDTA can reduce its stability by chelating Ca²⁺, which can affect long-term assays. |
Disclaimer: The concentrations listed are approximate. The exact inhibitory concentration can vary based on the specific assay conditions (pH, temperature, and concentration of metal ions in the buffer).
Technical Support Center: Optimizing EDTA Concentration for Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Ethylenediaminetetraacetic acid (EDTA) concentration for primary cell culture. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDTA in primary cell culture?
A1: EDTA is a chelating agent that binds divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These ions are essential for the function of cell adhesion molecules (CAMs), such as cadherins and some integrins, which mediate cell-cell and cell-matrix attachments.[1][2] By sequestering these ions, EDTA weakens these connections, facilitating the detachment of adherent primary cells from the culture surface and from each other.[1][2]
Q2: When should I use EDTA alone versus a Trypsin-EDTA solution?
A2: The choice between EDTA alone and a Trypsin-EDTA solution depends on the specific primary cell type and the strength of its adhesion.
-
EDTA alone: This is a gentler, non-enzymatic method suitable for loosely adherent cells or when preserving cell surface proteins is critical for downstream applications like flow cytometry.[3][4]
-
Trypsin-EDTA: This combination is more potent and is used for strongly adherent primary cells. Trypsin is a protease that cleaves proteins involved in cell adhesion, while EDTA enhances its activity by making the cell connections weaker.[2][5]
Q3: What are the signs of excessive EDTA concentration or over-incubation?
A3: Excessive EDTA concentration or prolonged incubation can lead to cytotoxicity. Signs of this include:
-
Poor cell viability and attachment after passaging.
-
Changes in cell morphology.
-
Increased floating cells in the culture.
-
Reduced proliferation rate.[6]
Q4: Can EDTA be toxic to primary cells?
A4: Yes, at high concentrations, EDTA can be cytotoxic. Studies have shown that concentrations above 5-10 mM can significantly reduce cell viability.[7] It is crucial to determine the optimal concentration for your specific primary cell type to minimize toxicity while achieving effective detachment.
Q5: How can I inactivate EDTA after cell detachment?
A5: Unlike trypsin, which is typically inactivated by the addition of serum-containing media, EDTA's activity is reversed by the reintroduction of divalent cations. This is achieved by transferring the cells into a complete culture medium that contains calcium and magnesium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Primary cells are difficult to detach. | 1. Suboptimal EDTA Concentration: The EDTA concentration may be too low for the specific cell type. 2. Presence of Serum: Residual serum in the culture vessel can inhibit the action of EDTA. 3. Over-confluent Culture: Very dense cultures have strong cell-cell junctions that are harder to disrupt. | 1. Optimize EDTA Concentration: Increase the EDTA concentration in small increments (e.g., 0.1 mM). 2. Thorough Washing: Ensure to wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS) before adding the EDTA solution to remove any traces of serum.[8] 3. Subculture at Lower Density: Passage the cells before they reach 100% confluency. |
| Cells form clumps after detachment. | 1. Incomplete Dissociation: Insufficient EDTA concentration or incubation time can lead to incomplete separation of cells. 2. Presence of Free DNA: Lysis of some cells during detachment can release DNA, which is sticky and causes clumping. | 1. Gentle Pipetting: After adding the complete medium, gently pipette the cell suspension up and down to break up clumps. 2. Add DNase I: If clumping is persistent, consider adding a small amount of DNase I to the cell suspension to break down the extracellular DNA. |
| Poor cell viability after passaging. | 1. High EDTA Concentration: The EDTA concentration may be too high, leading to cytotoxicity.[7] 2. Prolonged Incubation: Leaving the cells in the EDTA solution for too long can damage the cell membrane. | 1. Titrate EDTA Concentration: Perform a titration experiment to find the lowest effective EDTA concentration. 2. Optimize Incubation Time: Monitor the cells under a microscope and add the complete medium as soon as they are detached. The optimal time is typically between 2-10 minutes.[9] |
| Adherent cells fail to reattach after passaging. | 1. Excessive EDTA Carryover: Residual EDTA in the cell suspension can prevent reattachment by chelating the necessary divalent cations in the fresh medium. 2. Damage to Cell Surface Proteins: Although gentler than trypsin, prolonged exposure to EDTA can still affect cell surface proteins required for attachment. | 1. Centrifugation and Resuspension: Pellet the cells by centrifugation after detachment and resuspend them in fresh, complete medium to remove residual EDTA. 2. Reduce Incubation Time: Minimize the exposure time to the EDTA solution. |
Data Presentation: Recommended EDTA Concentrations
Optimizing the EDTA concentration is critical and cell-type dependent. The following table provides recommended starting concentrations for various primary cells. It is always advisable to perform a titration to find the optimal concentration for your specific experimental conditions.
| Primary Cell Type | Recommended Starting EDTA Concentration (in PBS without Ca²⁺/Mg²⁺) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5 mM - 1.0 mM | Often used in combination with a low concentration of trypsin. |
| Primary Neurons | 0.5 mM | Neurons are very sensitive; use with caution and for the shortest possible time.[4] |
| Primary Chondrocytes | 0.25% Trypsin-EDTA solution is commonly used. | Passaging is generally not recommended due to dedifferentiation.[10][11] |
| Primary Keratinocytes | 0.625 mM was found to be a maximal non-toxic concentration for HaCaT cells (an immortalized keratinocyte line). | Often detached using a combination of thermolysin and Trypsin-EDTA.[12] |
| Primary Fibroblasts | 0.5 mM - 2.0 mM | Can be used alone for detachment of loosely adherent fibroblasts. |
| General Use (with 0.25% Trypsin) | 1.0 mM | This is a common concentration in commercially available Trypsin-EDTA solutions.[5] |
Experimental Protocols
Protocol 1: Detachment of Primary Adherent Cells using EDTA Alone
This protocol is suitable for loosely adherent primary cells.
Materials:
-
Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺
-
EDTA solution (e.g., 0.5 M stock solution)
-
Complete cell culture medium
Procedure:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS without Ca²⁺ and Mg²⁺ to remove any residual serum.
-
Aspirate the PBS.
-
Add the appropriate volume of pre-warmed EDTA solution (at the desired final concentration diluted in PBS) to cover the cell monolayer.
-
Incubate the flask at 37°C for 5-15 minutes. The optimal time will vary depending on the cell type.
-
Monitor the cells under a microscope. When the cells appear rounded and detached, gently tap the side of the flask to dislodge them.
-
Add an equal volume of complete culture medium to the flask to inactivate the EDTA by reintroducing divalent cations.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Proceed with cell counting and subculturing.
Protocol 2: Optimization of EDTA Concentration
This protocol helps determine the optimal EDTA concentration for a specific primary cell type.
Materials:
-
Primary cells cultured in a multi-well plate (e.g., 24-well plate)
-
A range of EDTA concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM in PBS)
-
Complete cell culture medium
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Seed your primary cells in a 24-well plate and grow them to the desired confluency.
-
Aspirate the medium and wash the cells with PBS without Ca²⁺ and Mg²⁺.
-
Add a different concentration of the pre-warmed EDTA solution to each well.
-
Incubate at 37°C and monitor the detachment process under a microscope at regular intervals (e.g., every 2 minutes).
-
Record the time it takes for the majority of cells to detach for each concentration.
-
Once detached, add complete medium to each well.
-
Collect the cell suspension from each well and determine the cell viability using Trypan Blue exclusion.
-
The optimal EDTA concentration is the lowest concentration that provides efficient detachment in a reasonable time frame with the highest cell viability.
Mandatory Visualization
Signaling Pathway: EDTA's Effect on Integrin-Mediated Cell Adhesion
EDTA's chelation of extracellular calcium ions directly impacts integrin-mediated cell adhesion, a critical process for the attachment of primary cells to the extracellular matrix (ECM). Integrin activation and binding to ECM proteins like fibronectin are often dependent on the presence of divalent cations. By removing Ca²⁺, EDTA can disrupt this signaling cascade, leading to cell detachment.
Caption: EDTA chelates Ca²⁺, inhibiting integrin activation and subsequent cell adhesion.
Experimental Workflow: Optimizing EDTA Concentration
A systematic workflow is essential for efficiently determining the optimal EDTA concentration for your primary cell culture experiments. This diagram outlines the key steps from initial setup to final analysis.
Caption: Workflow for determining the optimal EDTA concentration for primary cell detachment.
References
- 1. The regulation of integrin function by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caissonlabs.com [caissonlabs.com]
- 6. Effects of this compound on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal concentration of this compound as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human Primary Chondrocytes | Applied Biological Materials Inc. [abmgood.com]
- 10. Isolation of Mouse Growth Plate and Articular Chondrocytes for Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. researchgate.net [researchgate.net]
Technical Support Center: EDTA Toxicity in Specific Cell Lines
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ethylenediaminetetraacetic acid (EDTA) in cell culture and its potential toxicity to specific cell lines.
Frequently Asked Questions (FAQs)
Q1: Is EDTA toxic to all cell lines?
A1: No, the toxicity of EDTA varies significantly among different cell lines. Some cell lines are highly sensitive, while others are relatively resistant. For example, studies have shown that human squamous carcinoma (HSC-2) and myelolymphocytic (U937) cells are among the most sensitive to EDTA-induced toxicity. In contrast, glioblastoma (U87-MG) and T-lymphoblastic leukemia (Molt-4) cells have demonstrated higher resistance.[1] Moderately sensitive cell lines include melanoma (C-32) and epithelial adenocarcinoma (HeLa).[1]
Q2: What is the primary mechanism of EDTA-induced toxicity?
A2: The primary mechanism of EDTA's toxicity is its function as a strong chelating agent. EDTA binds to divalent metal ions, such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and calcium (Ca²⁺), making them unavailable for essential cellular processes. The depletion of these ions can disrupt numerous cellular functions, including the activity of enzymes like matrix metalloproteinases (MMPs), which are crucial for cell migration and invasion. This disruption can ultimately trigger apoptosis (programmed cell death). While EDTA is a known calcium chelator, some studies suggest that its toxicity in cancer cells may not be solely dependent on calcium chelation.[1][2]
Q3: At what concentrations does EDTA typically show cytotoxic effects?
A3: Significant suppression of cell viability in several cancer cell lines has been observed at concentrations of 300 µM or higher after 72 hours of exposure.[1] However, the exact cytotoxic concentration can vary depending on the cell line and the duration of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can EDTA be used in combination with other anti-cancer drugs?
A4: Yes, research suggests that EDTA may have potential as an enhancer for conventional chemotherapy.[1] By inhibiting MMPs, EDTA could potentially reduce cancer cell invasion and metastasis. Additionally, its ability to chelate iron may interfere with processes that generate damaging reactive oxygen species, which are sometimes associated with the mechanism of action of certain chemotherapeutic drugs.[2]
Troubleshooting Guide
Q1: My cells are detaching and viability is low after using Trypsin-EDTA for passaging. What should I do?
A1: This is a common issue, especially with more sensitive cell lines. Here are a few troubleshooting steps:
-
Reduce Incubation Time: Minimize the exposure of your cells to Trypsin-EDTA to the shortest time necessary for detachment.
-
Lower EDTA Concentration: If you are preparing your own dissociation solution, try reducing the concentration of EDTA.
-
Use a Milder Alternative: Consider using a non-enzymatic cell dissociation solution or a gentler enzyme formulation like Accutase for sensitive cells.
-
Thoroughly Wash Cells: After detachment, ensure you wash the cells with a complete medium to neutralize the Trypsin-EDTA and provide essential ions back to the cells.
Q2: I am observing unexpected cell death in my experiments with EDTA. How can I confirm it is apoptosis?
A2: To confirm that the observed cell death is due to apoptosis, you can perform an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both. See the detailed protocol for the Annexin V assay below.
Q3: My cell viability results with EDTA are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors:
-
Cell Density: Ensure you are seeding cells at a consistent density for each experiment, as this can affect their sensitivity to toxic compounds.
-
EDTA Solution Stability: Prepare fresh dilutions of your EDTA stock solution for each experiment to avoid degradation.
-
Incubation Time: Adhere strictly to the planned incubation times, as the toxic effects of EDTA are time-dependent.
-
Assay Variability: Ensure that your cell viability assay (e.g., MTT assay) is performed consistently, paying close attention to reagent concentrations and incubation times.
Data Presentation
Table 1: Estimated IC50 Values of EDTA on Various Cancer Cell Lines after 72 Hours of Treatment
The following IC50 values have been estimated from the graphical data presented in the study by Feril et al. (2017).[1] These values should be considered as approximations and it is recommended to perform a dose-response curve for your specific experimental conditions.
| Cell Line | Cell Type | Estimated IC50 (µM) |
| HSC-2 | Human Squamous Carcinoma | ~200 |
| U937 | Human Myelolymphocytic | ~250 |
| C-32 | Human Melanoma | ~400 |
| HeLa | Human Epithelial Adenocarcinoma | ~500 |
| U87-MG | Human Glioblastoma | >1000 |
| Molt-4 | Human T-Lymphoblastic Leukemia | >1000 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
EDTA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
EDTA Treatment: The next day, remove the medium and add fresh medium containing various concentrations of EDTA. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Annexin V/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates or culture tubes
-
Cell line of interest
-
EDTA stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of EDTA for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Avoid using Trypsin-EDTA as it can interfere with the assay.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for EDTA toxicity assessment.
Caption: EDTA-induced apoptosis signaling pathway.
References
Technical Support Center: Removing EDTA from Protein Samples for Crystallography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing Ethylenediaminetetraacetic acid (EDTA) from protein samples intended for crystallography.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove EDTA from my protein sample before crystallography?
A1: EDTA is a strong chelating agent that can interfere with protein crystallization in several ways. It can strip essential metal ions from metalloproteins, potentially altering their conformation and preventing crystallization. Furthermore, EDTA can compete for coordination sites with the protein or crystallization reagents, hindering the formation of a well-ordered crystal lattice. For successful crystallogenesis, it is often necessary to exhaustively remove EDTA.[1][2][3][4]
Q2: What are the most common methods for removing EDTA from protein samples?
A2: The primary methods for removing EDTA are based on size differences between the protein and the small EDTA molecule. These include:
-
Dialysis: A traditional method involving the diffusion of small molecules like EDTA across a semi-permeable membrane.
-
Diafiltration (Ultrafiltration): A pressure-driven filtration method that efficiently removes small molecules while retaining the larger protein.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size as they pass through a column packed with a porous resin.
-
Ion-Exchange Chromatography (IEX): Can be used for buffer exchange to remove EDTA, separating molecules based on their net charge.
Q3: Which method is the most effective for complete EDTA removal?
A3: While dialysis and size exclusion chromatography are commonly used, studies have shown that they may not completely remove EDTA, sometimes leaving residual concentrations that can still interfere with downstream applications.[1][3][4][5] Ultrafiltration (diafiltration) has been reported to be the most effective method, capable of reducing EDTA to virtually undetectable levels.[1][3][4]
Q4: What is the acceptable final concentration of EDTA for protein crystallography?
A4: The acceptable final concentration of EDTA is protein-dependent and can be very low, often in the low micromolar (µM) range or even lower. For some sensitive metalloproteins, complete removal is ideal. It is recommended to aim for the lowest possible concentration, ideally below the detection limit of sensitive assays.[1]
Comparison of EDTA Removal Methods
The following table summarizes the key quantitative aspects of the most common EDTA removal techniques.
| Method | Typical Protein Recovery | Final EDTA Concentration | Processing Time | Key Advantages | Key Disadvantages |
| Dialysis | >90% | ~30-500 µM (from 1 mM initial)[1] | 12-48 hours | Gentle on protein, simple setup | Slow, may be incomplete, potential for protein precipitation[6][7] |
| Diafiltration | >95% | <10 µM (virtually undetectable)[1] | 1-3 hours | Fast, highly efficient removal, can concentrate the sample | Requires specialized equipment, potential for membrane fouling or protein loss[8][9] |
| Size Exclusion | >90% | ~200 µM (from 1 mM initial, with spin columns)[1][3] | 0.5-2 hours | Relatively fast, good for buffer exchange | Can dilute the sample, potential for protein loss on the column[10][11] |
| Ion-Exchange | >85% | Dependent on protocol | 2-4 hours | Can be part of a purification workflow | More complex setup, potential for protein to bind to the resin[12][13] |
Experimental Protocols & Troubleshooting Guides
Method 1: Dialysis
This protocol is suitable for gentle buffer exchange to remove EDTA, though it may not be exhaustive.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. agrisera.com [agrisera.com]
- 8. researchgate.net [researchgate.net]
- 9. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
Validation & Comparative
EDTA vs. EGTA: A Comparative Guide to Calcium Chelation for Researchers
For researchers, scientists, and drug development professionals, the precise control of divalent cations like calcium (Ca²⁺) is paramount in a multitude of experimental systems. Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are two of the most common chelating agents employed for this purpose. While both effectively sequester calcium ions, their differing affinities for Ca²⁺ versus other divalent cations, particularly magnesium (Mg²⁺), dictate their suitability for specific applications. This guide provides an objective comparison of EDTA and EGTA for calcium chelation, supported by quantitative data and detailed experimental protocols.
Performance Comparison: Selectivity is Key
The primary distinction between EDTA and EGTA lies in their selectivity for calcium over magnesium ions. EGTA exhibits a significantly higher preference for Ca²⁺, making it the chelator of choice in biological systems where Mg²⁺ concentrations can be substantially higher than Ca²⁺ levels.[1] EDTA, in contrast, is a broader-spectrum chelator, binding to a variety of divalent and trivalent metal ions with less discrimination.[1]
This difference in selectivity is critical in cellular and physiological research. For instance, when studying Ca²⁺-dependent signaling pathways, the use of a non-selective chelator like EDTA could inadvertently deplete Mg²⁺, a crucial cofactor for many enzymes, leading to off-target effects and misinterpretation of results. EGTA, with its pronounced preference for calcium, minimizes this risk.
The binding affinities of EDTA and EGTA for Ca²⁺ and Mg²⁺ are quantified by their stability constants (logK). A higher logK value indicates a stronger binding affinity.
| Chelator | Ion | LogK Value |
| EDTA | Ca²⁺ | 10.65[2] |
| Mg²⁺ | 8.79[2] | |
| EGTA | Ca²⁺ | 11.00[3] |
| Mg²⁺ | 5.2 |
Note: These values are generally reported at pH 7.0 and 20-25°C, but can be influenced by experimental conditions such as ionic strength.
As the data indicates, while both chelators bind calcium with high affinity, EGTA's affinity for magnesium is markedly lower than that of EDTA. This translates to a selectivity ratio (KCa/KMg) for EGTA that is several orders of magnitude higher than for EDTA, making it the superior choice for selective calcium chelation in the presence of magnesium.
Experimental Protocol: Spectrophotometric Determination of Calcium Chelation
A common and accessible method to quantify the efficiency of calcium chelation by EDTA and EGTA is through spectrophotometry using a colorimetric indicator such as o-cresolphthalein complexone (o-CC). This indicator forms a colored complex with free calcium ions in an alkaline solution, and the intensity of the color is proportional to the free calcium concentration. By measuring the decrease in absorbance in the presence of a chelator, the extent of calcium sequestration can be determined.
Objective: To compare the calcium chelation efficiency of EDTA and EGTA at equivalent concentrations.
Materials:
-
Calcium chloride (CaCl₂) standard solution (e.g., 1 M)
-
EDTA solution (e.g., 100 mM)
-
EGTA solution (e.g., 100 mM)
-
o-cresolphthalein complexone (o-CC) solution
-
Alkaline buffer (e.g., pH 10)
-
Spectrophotometer
-
96-well microplate (optional, for high-throughput measurements)
-
Pipettes and tips
-
Deionized water
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the CaCl₂ standard solution to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM Ca²⁺).
-
Prepare working solutions of EDTA and EGTA at the desired final concentration for comparison (e.g., 1 mM).
-
-
Standard Curve Generation:
-
To each well of a microplate (or individual cuvettes), add a fixed volume of the alkaline buffer.
-
Add a specific volume of each CaCl₂ dilution to the corresponding wells.
-
Add a fixed volume of the o-CC solution to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the Ca²⁺-o-CC complex (typically around 575 nm).
-
Plot the absorbance values against the known Ca²⁺ concentrations to generate a standard curve.
-
-
Chelation Assay:
-
Prepare reaction mixtures containing the alkaline buffer and a fixed concentration of CaCl₂ (e.g., 50 µM).
-
To separate reaction mixtures, add either the EDTA working solution or the EGTA working solution to achieve the desired final chelator concentration. Include a control with no chelator.
-
Add the o-CC solution to all reaction mixtures.
-
Incubate and measure the absorbance as described for the standard curve.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of free Ca²⁺ remaining in the solutions containing EDTA and EGTA.
-
Calculate the percentage of calcium chelated by each agent using the following formula: % Chelation = [(Initial [Ca²⁺] - Free [Ca²⁺]) / Initial [Ca²⁺]] * 100
-
Compare the % chelation values for EDTA and EGTA.
-
Visualizing Key Concepts
To further aid in the understanding of the principles and processes discussed, the following diagrams have been generated using Graphviz.
This diagram illustrates a simplified calcium-dependent signaling pathway. An influx of extracellular calcium raises intracellular Ca²⁺ levels, leading to the activation of calmodulin. The active calmodulin-Ca²⁺ complex then binds to and activates target proteins, initiating a cellular response. Chelators like EGTA are used to specifically buffer intracellular calcium and dissect the role of Ca²⁺ in such pathways.
This flowchart outlines the key steps in the experimental protocol for comparing the calcium chelation efficiency of EDTA and EGTA using a spectrophotometric method with o-cresolphthalein complexone.
Conclusion: Choosing the Right Tool for the Job
Both EDTA and EGTA are invaluable tools for controlling calcium concentrations in research settings. The choice between them hinges on the specific requirements of the experiment.
-
Use EGTA when:
-
Selective chelation of calcium in the presence of magnesium is critical.
-
Working with live cells or in physiological buffers where maintaining Mg²⁺ levels is important.
-
Studying Ca²⁺-specific signaling pathways.
-
-
Use EDTA when:
-
General chelation of divalent cations is desired.
-
The presence of Mg²⁺ is not a concern or is being intentionally chelated.
-
Cost is a primary consideration, as EDTA is generally less expensive.
-
By understanding the distinct properties of these two chelators and employing appropriate experimental validation, researchers can ensure the accuracy and reliability of their findings in the complex landscape of calcium-dependent biological processes.
References
A Researcher's Guide to EDTA Alternatives for Nuclease Inhibition
In the realm of molecular biology, safeguarding the integrity of nucleic acids is paramount. Nucleases, ubiquitous enzymes that degrade DNA and RNA, pose a significant threat to experimental outcomes. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the go-to solution for inhibiting these enzymes by chelating the divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), that are essential for their catalytic activity. However, the very mechanism that makes EDTA effective can also interfere with downstream applications that require these same cations, such as PCR, qPCR, and other enzymatic assays. This guide provides a comprehensive comparison of viable alternatives to EDTA for nuclease inhibition, supported by experimental data and detailed protocols to aid researchers in selecting the optimal inhibitor for their specific needs.
The Limitations of EDTA
EDTA is a broad-spectrum chelator, binding to a variety of divalent cations with high affinity. While this effectively inactivates most nucleases, it can also lead to:
-
Inhibition of DNA and RNA polymerases: Enzymes like Taq polymerase used in PCR require Mg²⁺ as a cofactor. The presence of EDTA can sequester this essential ion, leading to reduced or completely inhibited amplification.[1][2]
-
Interference with enzymatic assays: Many other enzymes utilized in molecular biology workflows are also dependent on divalent cations for their activity.
-
Incompatibility with certain purification systems: For instance, His-tagged protein purification using immobilized metal affinity chromatography (IMAC) is compromised by EDTA, which can strip the metal ions from the column.[3]
These limitations necessitate the exploration of alternative strategies for nuclease inhibition that are compatible with a wider range of downstream applications.
Chelating Alternatives to EDTA: A Comparative Analysis
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid)
EGTA is a close structural relative of EDTA but exhibits a significantly higher selectivity for Ca²⁺ ions over Mg²⁺ ions.[4] This property makes it a more targeted inhibitor for Ca²⁺-dependent nucleases, such as DNase I.[5] By preferentially chelating Ca²⁺, EGTA can effectively inhibit DNase I activity while leaving a sufficient concentration of Mg²⁺ available for enzymes like Taq polymerase.[5]
Sodium Citrate
Sodium citrate is another commonly used chelating agent that can inhibit nuclease activity. It is often used as an anticoagulant in blood collection tubes and is a component of various buffers in molecular biology.[2][6] While it can chelate Ca²⁺ and Mg²⁺, its affinity for these ions is generally lower than that of EDTA. This may necessitate the use of higher concentrations of citrate to achieve the same level of nuclease inhibition.
Performance Comparison of Chelating Agents
| Inhibitor | Target Nuclease(s) | Typical Working Concentration | Nuclease Inhibition Efficiency | Impact on PCR |
| EDTA | DNases, some RNases (divalent cation-dependent) | 0.5 - 5 mM | High; effective at low concentrations.[7][8] | High inhibition; chelates Mg²⁺ required by polymerase.[1] |
| EGTA | Primarily Ca²⁺-dependent nucleases (e.g., DNase I) | 0.5 - 10 mM | High for Ca²⁺-dependent nucleases.[5][9] | Lower inhibition than EDTA; spares Mg²⁺ at appropriate concentrations.[5] |
| Sodium Citrate | DNases, some RNases | 1 - 20 mM | Moderate; may require higher concentrations than EDTA. | Moderate inhibition; can chelate Mg²⁺ at higher concentrations.[2] |
Non-Chelating Alternatives for Nuclease Inhibition
In situations where even minimal chelation is undesirable, several non-chelating alternatives are available.
Increased Salt Concentration
For certain nucleases, such as DNase I, increasing the ionic strength of the buffer can lead to a reduction in enzymatic activity. It has been suggested that increasing the concentration of sodium chloride (NaCl) to above 100 mM can significantly inhibit DNase I.[3] This method is simple and cost-effective but may not be universally effective against all nucleases and could potentially affect other protein-DNA interactions.
Protein-Based Nuclease Inhibitors
Commercially available recombinant protein inhibitors offer a highly specific and effective means of inhibiting a broad range of nucleases without chelating divalent cations. These inhibitors work by binding directly to the active site of nucleases. A prominent example is the Ribonuclease Inhibitor (RI), which is a potent inhibitor of many RNases.[10]
Small Molecule Inhibitors
Aurintricarboxylic acid (ATA) is a polyanionic, polyaromatic compound that has been shown to be a general inhibitor of a wide range of nucleases, including DNase I, RNase A, and various restriction enzymes.[11] It is believed to act by binding to the nucleic acid binding sites of proteins.[11] While effective, its potential to inhibit other protein-nucleic acid interactions should be considered.
Performance of Non-Chelating Alternatives
| Alternative | Target Nuclease(s) | Typical Working Concentration | Nuclease Inhibition Efficiency | Impact on PCR |
| Increased NaCl | DNase I | >100 mM | Moderate to High[3] | Generally compatible, but high salt can inhibit PCR. |
| Protein Inhibitors | Broad range of RNases and/or DNases | Varies by product | High | Generally compatible. |
| Aurintricarboxylic Acid (ATA) | DNases, RNases, Restriction Enzymes | Varies | High[11] | Can inhibit polymerases. |
Experimental Protocols
Fluorometric Nuclease Activity Assay
This method provides a quantitative measure of nuclease activity by monitoring the increase in fluorescence upon the cleavage of a quenched fluorescently-labeled DNA or RNA substrate.
Materials:
-
Nuclease (e.g., DNase I)
-
Nuclease inhibitor (EDTA, EGTA, citrate, etc.)
-
Fluorogenic nuclease substrate (e.g., a FRET-based oligonucleotide probe)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂ and CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic substrate at the recommended concentration.
-
Prepare serial dilutions of the nuclease inhibitor to be tested.
-
In the wells of the microplate, add the reaction mixture.
-
Add the different concentrations of the nuclease inhibitor to the respective wells.
-
To initiate the reaction, add a fixed amount of the nuclease to all wells (except for a no-enzyme control).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C).[3]
-
The rate of increase in fluorescence is proportional to the nuclease activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of nuclease activity.
Agarose Gel-Based Nuclease Activity Assay
This qualitative or semi-quantitative method visualizes the degradation of a nucleic acid substrate by a nuclease.
Materials:
-
Nuclease (e.g., DNase I)
-
Nuclease inhibitor (EDTA, EGTA, citrate, etc.)
-
DNA substrate (e.g., plasmid DNA or a specific PCR product)
-
Assay buffer
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TAE or TBE)
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Prepare reaction tubes containing the assay buffer, the DNA substrate, and different concentrations of the nuclease inhibitor.
-
Add a fixed amount of the nuclease to each tube (except for a no-enzyme control).
-
Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution that will inactivate the nuclease and prepare the sample for electrophoresis (e.g., a loading dye containing a chelating agent and a density agent).
-
Load the samples onto an agarose gel.[12]
-
Perform electrophoresis to separate the DNA fragments by size.[12]
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light or with an appropriate imager.[13]
-
The disappearance or smearing of the DNA band corresponding to the intact substrate indicates nuclease activity. The degree of degradation can be visually compared across different inhibitor concentrations.
Visualizing Nuclease Inhibition Mechanisms and Workflows
Caption: Mechanism of nuclease inhibition by chelating agents.
Caption: General workflow for a nuclease inhibition assay.
Conclusion
While EDTA remains a potent and widely used nuclease inhibitor, its limitations necessitate the use of alternatives in many modern molecular biology applications. EGTA offers a more targeted chelation approach for Ca²⁺-dependent nucleases, while sodium citrate provides a milder alternative. For applications intolerant to any chelation, non-chelating options such as increased salt concentration, protein-based inhibitors, and small molecule inhibitors present viable strategies. The choice of inhibitor should be carefully considered based on the specific nucleases of concern, the requirements of downstream applications, and the experimental context. The protocols and comparative data presented in this guide aim to equip researchers with the knowledge to make informed decisions and ensure the preservation of their valuable nucleic acid samples.
References
- 1. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing your PCR [takarabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNase I Treatment [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. home.sandiego.edu [home.sandiego.edu]
A Researcher's Guide to Validating DNase Inhibition by EDTA and a Comparison with Alternative Methods
For researchers in molecular biology, genetics, and drug development, ensuring the integrity of RNA and the precise control of DNA degradation is paramount. Deoxyribonuclease I (DNase I) is a critical enzyme in many experimental workflows, but its activity must be effectively neutralized to prevent unwanted DNA degradation. Ethylenediaminetetraacetic acid (EDTA) is a widely used inhibitor of DNase I. This guide provides a comprehensive comparison of EDTA with other DNase inhibitors, supported by experimental data and detailed protocols to validate their efficacy.
The Mechanism of DNase I and its Inhibition
DNase I is an endonuclease that requires divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), to function.[1] Calcium ions are essential for maintaining the enzyme's structural integrity, while magnesium ions are directly involved in the catalytic process of cleaving phosphodiester bonds in the DNA backbone.
EDTA, a chelating agent, indirectly inhibits DNase I by sequestering these essential divalent cations. By binding to Ca²⁺ and Mg²⁺, EDTA effectively removes them from the reaction, rendering the DNase I inactive. This mechanism is highly effective and is a staple in many molecular biology protocols.
Comparative Analysis of DNase I Inhibitors
While EDTA is a common and effective choice, several alternatives exist, each with its own set of advantages and disadvantages. The following table provides a quantitative comparison of various DNase I inhibitors.
| Inhibitor | Mechanism of Action | IC50 Value / Effective Concentration | Advantages | Disadvantages |
| EDTA | Chelates divalent cations (Mg²⁺, Ca²⁺) required for DNase I activity.[2] | 190 µM[3] | Inexpensive, widely available, and effective. | Inhibition is reversible; may interfere with downstream enzymatic reactions that require divalent cations (e.g., PCR).[4] |
| EGTA | Preferentially chelates Ca²⁺ ions.[5] | Not widely reported, but effective at millimolar concentrations. | More specific for Ca²⁺, which can be advantageous in certain applications. | Less effective at chelating Mg²⁺, which is also crucial for DNase I activity. |
| Sodium Dodecyl Sulfate (SDS) | Anionic detergent that denatures proteins, including DNase I.[6] | Effective at concentrations below 0.1%.[7] | Irreversibly inactivates DNase I. | Can be difficult to remove completely and is a potent inhibitor of many downstream enzymatic reactions. |
| High Salt Concentration (e.g., NaCl) | High ionic strength can interfere with the electrostatic interactions between DNase I and its DNA substrate.[8] | Inhibition observed at concentrations >100 mM.[7][9] | Simple to implement. | Inhibition is often incomplete and can affect the stability and interactions of other molecules in the sample. |
| Aurintricarboxylic Acid (ATA) | A polyanionic compound that inhibits the binding of nucleases to nucleic acids.[10][11] | 0.81 µM - 6.6 µM[12] | Potent inhibitor with a different mechanism than chelating agents. | Can inhibit a broad range of nucleic acid-binding proteins, potentially affecting other aspects of an experiment.[13] |
Experimental Protocol for Validating DNase Inhibition
This protocol provides a framework for quantitatively assessing the inhibition of DNase I by EDTA or other inhibitors using a fluorometric assay. This method offers higher sensitivity and quantitative accuracy compared to simple gel electrophoresis.
Materials
-
DNase I, RNase-free
-
Substrate DNA (e.g., plasmid DNA or a fluorescently labeled oligonucleotide)
-
DNase I Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 2.5 mM MgCl₂, 0.5 mM CaCl₂)
-
Inhibitor stock solutions (e.g., EDTA, EGTA, SDS, NaCl, ATA) at various concentrations
-
DNA-binding fluorescent dye (e.g., PicoGreen™)
-
Microplate reader with fluorescence detection capabilities
-
Nuclease-free water
Procedure
-
Prepare a master mix containing the DNase I Reaction Buffer and the substrate DNA at their final working concentrations.
-
Aliquot the master mix into the wells of a 96-well microplate.
-
Add the inhibitor to be tested to the wells in a range of concentrations. Include a "no inhibitor" positive control and a "no DNase I" negative control.
-
Initiate the reaction by adding a fixed amount of DNase I to each well (except the negative control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure sufficient DNA degradation in the positive control.
-
Stop the reaction by adding a solution that will halt DNase I activity and is compatible with the detection method (e.g., a high concentration of EDTA if not the inhibitor being tested, or by adding the DNA-binding dye in a buffer that disrupts the enzyme).
-
Measure the fluorescence of the remaining DNA using a microplate reader. The fluorescence intensity will be inversely proportional to the DNase I activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying molecular interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the quantitative validation of DNase I inhibition.
Caption: Mechanism of DNase I inhibition by EDTA through chelation of divalent cations.
Conclusion
The selection of a DNase I inhibitor should be guided by the specific requirements of the experimental workflow. EDTA remains a robust and cost-effective choice for general applications. However, for protocols sensitive to chelating agents or requiring irreversible inactivation of DNase I, alternatives such as SDS or aurintricarboxylic acid may be more suitable. The provided experimental protocol offers a reliable method for researchers to validate the efficacy of their chosen inhibitor, ensuring the integrity and success of their downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. neb.com [neb.com]
- 5. EGTA inhibition of DNase activity in commercial lysostaphin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational changes in deoxyribonuclease I in anionic and cationic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. vivantechnologies.com [vivantechnologies.com]
- 10. Interaction of aurintricarboxylic acid (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of aurintricarboxylic acid as an inhibitor of nucleases during nucleic acid isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of aurintricarboxylic acid (ATA) with four nucleic acid binding proteins DNase I, RNase A, reverse transcriptase and Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chelating Agents for Heavy Metal Removal
For researchers and professionals in drug development, the selection of an appropriate chelating agent is a critical decision in the treatment of heavy metal toxicity. This guide provides an objective comparison of the performance, mechanisms, and clinical characteristics of four principal chelating agents: Ethylenediaminetetraacetic acid (EDTA), Dimercaprol (BAL), Dimercaptosuccinic acid (DMSA), and Dimercaptopropane-1-sulfonate (DMPS). The information is supported by experimental data to facilitate an informed choice for specific therapeutic applications.
Introduction to Chelation Therapy
Chelation therapy is a medical procedure for treating heavy metal poisoning.[1] It involves the administration of chelating agents that bind to toxic metal ions, forming a stable, water-soluble complex called a chelate.[2][3] This complex is then readily excreted from the body, typically via the kidneys and urine.[4][5] The effectiveness of a chelating agent is determined by several factors, including its affinity for the target metal, its route of administration, its distribution within the body, and its side-effect profile.[6][7]
Key Chelating Agents: A Comparative Overview
The primary chelating agents used in clinical practice each possess distinct properties that make them suitable for different types of metal poisoning.
This compound (EDTA) : A synthetic amino acid, EDTA is administered intravenously as calcium disodium EDTA (CaNa₂EDTA) to prevent dangerous depletion of calcium.[8][9] It is approved by the U.S. Food and Drug Administration (FDA) for treating severe lead poisoning.[4][10] EDTA is also effective for other divalent and trivalent metals like cadmium and zinc.[10][11] However, it is not effective for mercury removal.[10] Its high water solubility means it primarily chelates metals in the bloodstream and extracellular spaces.[6]
Dimercaprol (BAL - British Anti-Lewisite) : Developed during World War II as an antidote to an arsenic-based chemical weapon, BAL is a dithiol chelating agent.[12] It is administered via a painful deep intramuscular injection and is supplied in a peanut oil base, precluding its use in allergic individuals.[13][14] BAL is the drug of choice for acute inorganic mercury and arsenic poisoning.[13][15] It can also be used for lead poisoning, particularly in cases of encephalopathy, often in conjunction with EDTA.[13] A significant drawback is its potential to redistribute metals like arsenic and mercury to the brain and its narrow therapeutic window with numerous adverse effects.[11][14]
Dimercaptosuccinic acid (DMSA or Succimer) : DMSA is a water-soluble analog of BAL with a more favorable safety profile.[8] A key advantage is its oral bioavailability, making it more convenient for patient administration.[10] DMSA is FDA-approved for the treatment of lead poisoning in children and is also effective for arsenic and mercury poisoning.[10][16][17] It is considered a first-line treatment for mild to moderate lead toxicity.[10][18] Unlike BAL, DMSA does not significantly redistribute mercury into the brain.[19] It may cause a transient increase in liver enzymes and mild gastrointestinal upset.[20][21]
2,3-Dimercapto-1-propanesulfonic acid (DMPS) : Another water-soluble dithiol analog of BAL, DMPS is primarily used for mercury detoxification.[16][22] It can be administered intravenously or orally and is considered by many practitioners to be the most effective chelator for inorganic and methylmercury.[8][22] While widely used in Europe, DMPS is not officially approved by the FDA in the United States but can be used off-label.[8][16] It is also effective for arsenic and has some utility in lead and cadmium detoxification.[23][24]
Data Presentation
Table 1: Comparative Binding Affinity of Chelating Agents (log K)
The stability constant (log K) indicates the strength of the bond between a chelator and a metal ion. A higher value signifies a more stable complex. A one-unit difference in log K represents a tenfold difference in binding strength.[22]
| Heavy Metal | EDTA (log K) | DMPS (log K) | DMSA (log K) |
| Mercury (Hg²⁺) | ~21.5 | ~35–40 | ~32–38 |
| Arsenic (As³⁺) | ~8–10 | ~20–25 | ~18–23 |
| Lead (Pb²⁺) | ~18.0 | ~18–22 | ~18–20 |
| Cadmium (Cd²⁺) | ~16.5 | ~18–20 | ~17–18 |
| Nickel (Ni²⁺) | ~18.6 | ~13–15 | ~12–14 |
| Chromium (Cr³⁺) | ~23.0 | ~8–10 | ~8–10 |
| Aluminum (Al³⁺) | ~16.1 | ~8–11 | ~8–11 |
Data sourced from Integrative Medicine Center of Western Colorado[22]. Values are approximate and serve for comparative purposes.
Table 2: Performance and Clinical Characteristics of Chelating Agents
| Characteristic | EDTA (CaNa₂EDTA) | BAL (Dimercaprol) | DMSA (Succimer) | DMPS |
| FDA Approval | Approved for Lead poisoning[4][16] | Approved for Arsenic, Gold, Mercury, and severe Lead poisoning[12] | Approved for Lead poisoning in children[10][16] | Not FDA-approved in the U.S.[8][16] |
| Primary Metal Targets | Lead, Cadmium, Zinc[10][11] | Arsenic, inorganic Mercury, Lead[13][15] | Lead, Mercury, Arsenic[10][18] | Mercury, Arsenic, Lead[22][23] |
| Route of Administration | Intravenous (IV)[1][25] | Intramuscular (IM)[13] | Oral[10] | IV, Oral[5][23] |
| Key Side Effects | Nephrotoxicity, depletion of essential minerals (e.g., Zinc)[1][26] | Hypertension, tachycardia, pain at injection site, nephrotoxicity, hemolysis in G6PD deficiency[13][14] | Mild GI upset, skin rash, transient elevation of liver enzymes[17][20] | Allergic reactions (skin), potential for mineral depletion (e.g., copper, zinc)[19][23] |
| Distribution | Extracellular fluid[6] | Crosses cell membranes, including blood-brain barrier[11] | Primarily extracellular but with some intracellular penetration[9] | Primarily extracellular[6] |
Mandatory Visualization
Caption: A diagram illustrating the process of chelation for heavy metal detoxification.
Caption: A typical workflow for a clinical study assessing a chelating agent's efficacy.
Experimental Protocols
Protocol: Heavy Metal Provocation (Challenge) Test
This test is used to estimate the total body burden of a heavy metal, as baseline urine levels may not reflect stored tissue concentrations.
Objective: To assess the excretion of heavy metals following the administration of a single dose of a chelating agent.
Methodology:
-
Patient Preparation: The patient should be well-hydrated. All non-essential medications and mineral supplements should be discontinued for at least 24-48 hours prior to the test, as approved by the supervising clinician.
-
Baseline Sample: A baseline urine sample is collected prior to the administration of the chelator.
-
Chelator Administration: A single, standardized dose of the chelating agent is administered. For example:
-
DMPS (IV): 3 mg/kg (up to 250 mg) infused over 20 minutes.
-
DMSA (Oral): 10 to 30 mg/kg.
-
-
Urine Collection: All urine is collected for a specified period, typically 6 to 24 hours, in a metal-free container.
-
Sample Analysis: The total volume of urine is measured, and an aliquot is sent for analysis via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of various heavy metals.[23][24]
-
Interpretation: The post-provocation excretion levels are compared to established reference ranges to infer the body burden of specific toxic metals.
Protocol: Quantification of Heavy Metals in Urine via ICP-MS
Objective: To accurately measure the concentration of heavy metals in a urine sample.
Methodology:
-
Sample Preparation: a. Collect urine in a certified metal-free container. b. Thoroughly mix the collected urine sample to ensure homogeneity. c. Transfer a precise volume (e.g., 5 mL) of urine to a clean polypropylene tube. d. Acidify the sample by adding a small volume of high-purity nitric acid (e.g., 1% v/v) to preserve the metals and prevent precipitation. e. Prepare calibration standards and quality control samples with known metal concentrations in a synthetic urine matrix.
-
Instrumental Analysis: a. The analysis is performed using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). b. The prepared sample is introduced into the plasma, which atomizes and ionizes the elements. c. The ions are then guided into the mass spectrometer, which separates them based on their mass-to-charge ratio. d. A detector counts the ions for each specific mass, and the instrument's software calculates the concentration of each metal by comparing the counts to the calibration curve.
-
Data Reporting: a. Results are typically reported in micrograms per gram of creatinine (µg/g creatinine) to correct for urine dilution or as total micrograms per collection period (e.g., µg/24 hours).
Conclusion
The choice of a chelating agent for heavy metal removal is a complex decision that must be tailored to the specific metal, the severity of the poisoning, the patient's clinical condition, and the agent's pharmacokinetic and toxicity profile. DMSA is often a first-line choice for lead poisoning, especially in children, due to its oral administration and favorable safety profile.[10] DMPS is highly regarded for mercury detoxification, while BAL remains a critical, albeit toxic, option for acute arsenic and mercury poisoning.[15][23] EDTA is a reliable choice for severe lead and cadmium poisoning but requires intravenous administration and careful monitoring for kidney function.[10][23] Future research continues to focus on developing new chelators with higher metal specificity and lower toxicity to improve the safety and efficacy of chelation therapy.[3][6]
References
- 1. Chelation Therapy [myhealth.alberta.ca]
- 2. Heavy metal toxicity: An update of chelating therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Chelation in Metal Intoxication | Semantic Scholar [semanticscholar.org]
- 4. lamclinic.com [lamclinic.com]
- 5. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of in vivo metal chelation: implications for clinical treatment of metal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 11. The Role of Chelation in the Treatment of Other Metal Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimercaprol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. poisonsinfo.health.qld.gov.au [poisonsinfo.health.qld.gov.au]
- 15. Mercury Toxicity Medication: Chelating Agents, Gastrointestinal Decontaminants [emedicine.medscape.com]
- 16. Chelation therapy - Wikipedia [en.wikipedia.org]
- 17. Safety and Efficacy of Dmsa for Lead Poisoning - Julian Chisolm [grantome.com]
- 18. scribd.com [scribd.com]
- 19. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. imcwc.com [imcwc.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. scispace.com [scispace.com]
- 25. venturisclinic.com [venturisclinic.com]
- 26. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
EDTA vs. EGTA: A Comparative Guide to Preventing Protein Degradation
For researchers, scientists, and drug development professionals, preventing unwanted protein degradation during experiments is paramount to obtaining reliable and reproducible results. Proteases, enzymes that break down proteins, are ubiquitous in biological samples and can compromise protein integrity. A common strategy to combat this is the use of chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). These molecules work by sequestering metal ions that are essential for the activity of a major class of proteases known as metalloproteases. This guide provides an objective comparison of EDTA and EGTA in their ability to prevent protein degradation, supported by experimental data and detailed protocols.
Mechanism of Action: Chelating Divalent Cations to Inhibit Metalloproteases
Metalloproteases, which include enzymes like matrix metalloproteinases (MMPs) and ADAMs (A Disintegrin and Metalloproteinase), require a divalent metal ion, typically zinc (Zn²⁺), as a cofactor for their catalytic activity. Many also require calcium (Ca²⁺) for stability.[1] EDTA and EGTA are aminopolycarboxylic acids that act as potent chelating agents, meaning they can form multiple bonds to a single metal ion, effectively "trapping" it and making it unavailable to the protease.[2][3] By removing the essential metal cofactor, these chelators inhibit the activity of metalloproteases and some calcium-dependent cysteine proteases like calpains, thereby preventing the degradation of target proteins.[1]
The key difference between EDTA and EGTA lies in their affinity for different divalent cations.[2][4] EDTA is a broad-spectrum chelator with a high affinity for a wide range of divalent and trivalent metal ions, including Ca²⁺, magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[2][4] In contrast, EGTA exhibits a significantly higher selectivity for Ca²⁺ ions, with a much lower affinity for Mg²⁺.[2][5] This makes EGTA particularly useful in experimental systems that mimic the intracellular environment, where Mg²⁺ concentrations are typically much higher than Ca²⁺ concentrations.[2] In such cases, EGTA can be used to specifically chelate Ca²⁺ without significantly disturbing the Mg²⁺-dependent cellular processes.[6]
Performance Comparison: EDTA vs. EGTA in Protease Inhibition
While both EDTA and EGTA are effective at inhibiting metalloproteases, their differing ion selectivity can influence their performance in specific applications.
Data Presentation: Quantitative Comparison of EDTA and EGTA
| Feature | EDTA | EGTA | References |
| Target Proteases | Metalloproteases (e.g., MMPs), Calpains (calcium-dependent cysteine proteases) | Metalloproteases, Calpains (calcium-dependent cysteine proteases) | [1] |
| Mechanism of Action | Chelates divalent and trivalent cations (Ca²⁺, Mg²⁺, Zn²⁺, etc.) | Preferentially chelates Ca²⁺ over Mg²⁺ | [2][4] |
| Selectivity | Broad | High for Ca²⁺ | [2][5] |
| Inhibition of Dentin MMPs (17% solution) | 55.1% (1 min), 72.8% (2 min) | Not reported in the study | [7] |
| Inhibition of 92-kDa type IV collagenase (20 mM) | Marked inhibition | Marked inhibition | [8] |
| Effective Concentration | Typically 1-10 mM in buffers | Typically 1-10 mM in buffers | [9] |
Note: The inhibition percentages for dentin MMPs are from a study that did not include a direct comparison with EGTA under the same conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the efficacy of EDTA and EGTA in preventing protein degradation.
Experiment 1: In Vitro Protease Activity Assay
This protocol describes a general method to assess the inhibitory effect of EDTA and EGTA on a purified metalloprotease using a fluorogenic substrate.
Materials:
-
Purified metalloprotease (e.g., MMP-2, available commercially)
-
Fluorogenic protease substrate (specific for the chosen protease)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
EDTA stock solution (0.5 M, pH 8.0)
-
EGTA stock solution (0.5 M, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a dilution series of EDTA and EGTA in the assay buffer. Final concentrations should range from low micromolar to high millimolar to determine the IC50 value.
-
In the 96-well plate, add 50 µL of the diluted EDTA or EGTA solutions to respective wells. Include a control well with only assay buffer.
-
Add 25 µL of the purified metalloprotease solution (at a concentration recommended by the supplier) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the chelators to interact with the enzyme.
-
Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of EDTA and EGTA.
-
Plot the percentage of protease inhibition (relative to the control) against the logarithm of the chelator concentration and determine the IC50 value for both EDTA and EGTA.
Experiment 2: Protein Stability Assay in Cell Lysate
This protocol uses Western blotting to visualize the protective effects of EDTA and EGTA on an endogenous protein in a cell lysate over time.
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40)
-
EDTA stock solution (0.5 M, pH 8.0)
-
EGTA stock solution (0.5 M, pH 8.0)
-
Protease inhibitor cocktail (optional, for comparison)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Aliquot the lysate into four tubes. To each tube, add one of the following:
-
Tube 1: Control (no inhibitor)
-
Tube 2: EDTA (final concentration of 5 mM)
-
Tube 3: EGTA (final concentration of 5 mM)
-
Tube 4: Commercial protease inhibitor cocktail (as per manufacturer's instructions)
-
-
Incubate the tubes at room temperature or 37°C.
-
At different time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take a sample from each tube and immediately add SDS-PAGE sample buffer to stop the reaction.
-
Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody for the protein of interest, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensity of the target protein at each time point for each condition to compare the rate of degradation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of metalloprotease inhibition by EDTA and EGTA.
Experimental Workflow Diagram
Caption: Workflow for comparing EDTA and EGTA in preventing protein degradation.
Conclusion
Both EDTA and EGTA are invaluable tools for preventing protein degradation by inhibiting metalloproteases. The choice between them depends on the specific requirements of the experiment. EDTA is a broad and potent inhibitor suitable for general applications where chelation of multiple divalent cations is acceptable. EGTA, with its high selectivity for calcium, is the preferred choice for studies in environments with high magnesium concentrations or when the specific role of calcium-dependent proteases is being investigated. By understanding their distinct properties and employing the appropriate experimental controls, researchers can effectively protect their protein samples and ensure the integrity of their experimental data.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 3. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of the chelating capacity of EDTA and EGTA, a new demineralized agent, on molars in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of endogenous dentin matrix metalloproteinases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen Synthase Kinase 3 Is Essential for Intestinal Cell Niche and Digestive Function [mdpi.com]
A Comparative Guide to Biodegradable Alternatives for EDTA in Plant Science
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for chelating micronutrients in plant science research and agricultural applications. Its high efficiency in forming stable complexes with metal ions ensures their solubility and availability to plants. However, the poor biodegradability of EDTA and its potential for environmental persistence have driven the search for effective and eco-friendly alternatives. This guide provides a comprehensive comparison of prominent biodegradable chelating agents—EDDS, GLDA, and MGDA—with EDTA, supported by experimental data and detailed protocols.
Performance Comparison of Chelating Agents
The efficacy of a chelating agent is determined by its ability to bind to essential micronutrients and make them available for plant uptake, ultimately influencing plant growth and health. The following tables summarize the comparative performance of EDTA and its biodegradable alternatives based on available research.
Table 1: Comparison of Metal Extraction Efficiency
| Chelating Agent | Target Metal(s) | pH for Optimal Extraction | Relative Extraction Efficiency | Reference(s) |
| EDTA | Pb, Cd | 7 | High for Pb and Cd | [1][2] |
| Cu, Zn | 7 | Lower than EDDS and NTA for Cu and Zn due to Ca competition | [1] | |
| EDDS | Cu, Zn, Ni | 7 | Higher than EDTA for Cu and Zn | [1][3] |
| Pb | 7 | Lower than EDTA | [2] | |
| GLDA | Pb, Zn, Cd, Cu, Ni | 3-4 (Acidic) | High, comparable to EDTA in some conditions | [4][5] |
| MGDA | Broad range of metals | 2-13.5 (Wide range) | Comparable to EDTA | [4][6] |
Table 2: Effects on Plant Growth and Micronutrient Uptake
| Chelating Agent | Plant Species | Key Findings | Reference(s) |
| EDTA | Maize (Zea mays) | Increased heavy metal uptake, but can negatively impact biomass at high concentrations. | [7][8] |
| EDDS | Maize (Zea mays), Sunflower (Helianthus annuus) | More effective than EDTA for Cu and Zn uptake; less effective for Pb. Can result in lower biomass compared to EDTA in some cases. | [2][9][10] |
| GLDA | Maize (Zea mays) | Comparable or superior to EDTA in enhancing Pb and Zn uptake. Increased Fe and Mn availability. | [6][11] |
| MGDA | Maize (Zea mays) | Superior or comparable to EDTA in enhancing Pb and Zn uptake. | [6] |
Table 3: Biodegradability
| Chelating Agent | Biodegradation Rate (28 days) | Environmental Notes | Reference(s) |
| EDTA | Very low | Persistent in the environment, potential for groundwater contamination. | [1][8][10] |
| EDDS | High (up to 99%) | Rapidly degraded, limiting potential for metal leaching. | [4][9] |
| GLDA | >60% | Considered readily biodegradable. | [12] |
| MGDA | >80% | Readily biodegradable, safer production process than EDTA. | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for evaluating the performance of chelating agents in plant science.
1. Protocol for Assessing Heavy Metal Phytoextraction Enhanced by Chelating Agents
This protocol is adapted from studies comparing EDTA and EDDS for lead phytoextraction.
-
Plant Material and Growth Conditions:
-
Select a suitable plant species, for example, cardoon (Cynara cardunculus) or maize (Zea mays).
-
Use pots filled with a defined weight of soil (e.g., 1 kg) that is either artificially contaminated with a known concentration of a heavy metal (e.g., 5000 mg Pb kg⁻¹) or naturally contaminated.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25°C day/15°C night, 16h photoperiod).
-
Water the plants regularly to maintain soil moisture.
-
-
Chelating Agent Application:
-
After a set period of plant growth (e.g., 5 weeks), apply the chelating agents (EDTA and a biodegradable alternative like EDDS) to the soil surface as an aqueous solution.
-
The application rate should be standardized, for example, 1 g of chelating agent per kg of soil.
-
Include a control group with no chelating agent application.
-
-
Harvest and Analysis:
-
Harvest the plants a specific number of days after chelate application (e.g., 7 days).
-
Separate the plants into roots and shoots.
-
Wash the plant material thoroughly with deionized water.
-
Dry the plant material in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry biomass.
-
Grind the dried plant material and digest it using a mixture of strong acids (e.g., HNO₃ and HClO₄).
-
Analyze the concentration of the target heavy metal in the digested samples using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
-
Soil Analysis (Optional):
-
Analyze soil samples before and after the experiment to determine the change in bioavailable metal concentrations. This can be done using a sequential extraction procedure.
-
2. Protocol for Evaluating Chelating Agents in Hydroponic Systems
This protocol is based on studies examining the fate of chelators in hydroponic media.[13]
-
System Setup:
-
Use a recirculating or static hydroponic system with an inert growing medium (e.g., perlite, rockwool).
-
Prepare a complete nutrient solution, omitting the micronutrient to be tested with the chelating agents.
-
-
Treatment Application:
-
Prepare stock solutions of the micronutrient chelated with different agents (e.g., Fe-EDTA, Fe-EDDS, Fe-GLDA, Fe-MGDA) at a desired concentration.
-
Add the chelated micronutrient solutions to the respective hydroponic systems.
-
Maintain the pH of the nutrient solution within a target range (e.g., 5.5-6.5).
-
-
Plant Growth and Monitoring:
-
Grow a suitable plant species (e.g., lettuce) in the hydroponic systems.
-
Monitor plant growth and look for signs of nutrient deficiency or toxicity.
-
Periodically collect samples of the nutrient solution to measure the concentration of the chelating agent and the micronutrient. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) for the chelator and ICP-MS for the metal.
-
-
Harvest and Analysis:
-
After a set growth period, harvest the plants and separate them into roots and shoots.
-
Measure the fresh and dry weight of the plant tissues.
-
Analyze the micronutrient concentration in the plant tissues as described in the phytoextraction protocol.
-
Visualizing Pathways and Workflows
Micronutrient Uptake and Signaling Pathway
The primary role of chelating agents in plant science is to increase the bioavailability of essential micronutrients. Once the metal-chelate complex reaches the root, the plant employs various mechanisms to absorb the micronutrient, which then enters into complex signaling networks that regulate plant growth and development. The diagram below illustrates a generalized pathway for micronutrient uptake and its influence on plant signaling.
References
- 1. Extraction of heavy metals from soils using biodegradable chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Performance of new biodegradable chelants in enhancing phytoextraction of heavy metals from a contaminated calcareous soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced phytoextraction: in search of EDTA alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Remediation of Heavy Metal Contaminated Farmland Soil by Biodegradable Chelating Agent GLDA | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Next-Generation Chelating Agents: A Comparative Guide for Molecular Biology
In the realm of molecular biology, the precise control of metal ion concentrations is paramount for the success of numerous applications, from preserving the integrity of nucleic acids to modulating enzyme activity. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the go-to chelating agent. However, a new generation of chelators offers enhanced specificity, efficiency, and biocompatibility, prompting a re-evaluation of the traditional workhorse. This guide provides a comprehensive comparison of next-generation chelating agents alongside EDTA, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal agent for their specific needs.
Data Presentation: A Head-to-Head Comparison of Chelating Agent Affinities
The efficacy of a chelating agent is fundamentally determined by its affinity for specific metal ions. This affinity is quantified by the stability constant (logK), with a higher value indicating a stronger bond. The following table summarizes the logK values for EDTA and its common alternatives with a range of biologically relevant divalent cations.
| Chelating Agent | logK for Ca²⁺ | logK for Mg²⁺ | logK for Mn²⁺ | logK for Zn²⁺ | logK for Fe²⁺ |
| EDTA | 10.6 | 8.7 | 13.8 | 16.5 | 14.3 |
| EGTA | 11.0 | 5.2 | 12.3 | 12.8 | - |
| BAPTA | 7.0 | 1.8 | 5.9 | 8.1 | - |
| Citric Acid | 3.5 | 2.8 | 3.7 | 4.5 | - |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are generally accepted approximations under physiological conditions.
Key Observations:
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) exhibits a significantly higher selectivity for calcium ions over magnesium ions compared to EDTA, making it the preferred choice for applications where Ca²⁺-specific chelation is required in the presence of high Mg²⁺ concentrations.[1][2][3]
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) , while having a lower overall affinity for Ca²⁺ than EDTA and EGTA, is highly selective for Ca²⁺ and its binding is less sensitive to pH changes.[4] A key advantage of BAPTA is its rapid binding kinetics, which are 50-400 times faster than EGTA, making it ideal for buffering rapid intracellular calcium fluxes.[4]
-
Citric acid , a naturally occurring and biodegradable chelator, shows weaker chelation of divalent cations compared to the aminopolycarboxylic acid-based chelators.[5][6]
Mandatory Visualizations
Here are diagrams for a described signaling pathway and an experimental workflow.
Caption: Modulation of Calcium Signaling by BAPTA.
Caption: Nuclease Inhibition in Nucleic Acid Purification.
Experimental Protocols
To facilitate the direct comparison of chelating agents, we provide detailed protocols for two common molecular biology applications: DNase I inhibition and Polymerase Chain Reaction (PCR).
Experimental Protocol 1: Comparative DNase I Inhibition Assay
This protocol allows for the quantitative comparison of the efficacy of different chelating agents in preventing DNA degradation by DNase I.
Materials:
-
High-quality plasmid DNA (e.g., pUC19) at a concentration of 100 ng/µL.
-
DNase I, RNase-free (1 U/µL).
-
10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂).
-
Chelating agents to be tested (EDTA, EGTA, BAPTA, Citric Acid) at stock concentrations of 100 mM.
-
Nuclease-free water.
-
DNA quantification method (e.g., Qubit dsDNA HS Assay Kit, or real-time quantitative PCR with primers specific for the plasmid).
-
Agarose gel electrophoresis system.
Procedure:
-
Preparation of Reaction Mixes: For each chelating agent to be tested, prepare a set of reaction tubes on ice. Each reaction will have a final volume of 20 µL.
-
Control (No Chelator): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and 16 µL nuclease-free water.
-
Chelator Test Reactions: 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and a variable volume of the 100 mM chelator stock solution to achieve final concentrations of 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM. Adjust the final volume to 20 µL with nuclease-free water.
-
Negative Control (No DNase): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), and 17 µL nuclease-free water.
-
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Inactivation: Stop the reaction by adding 1 µL of 0.5 M EDTA to all tubes (except the EDTA test reactions, where the chelator is already present) and heating at 65°C for 10 minutes.
-
Quantification:
-
Quantitative Method: Quantify the amount of remaining double-stranded DNA in each reaction using a fluorometric method like Qubit or by qPCR. Calculate the percentage of DNA protected from degradation relative to the negative control.
-
Qualitative Method: Analyze 10 µL of each reaction on a 1% agarose gel. Compare the intensity of the plasmid DNA bands. Undigested plasmid will appear as a bright band, while digested DNA will appear as a smear or be absent.
-
Data Analysis:
Create a table comparing the percentage of DNA protection for each chelator at different concentrations. A higher percentage indicates more effective DNase inhibition.
Experimental Protocol 2: Comparative Evaluation of Chelating Agents in PCR
This protocol assesses the impact of different chelating agents on PCR amplification, particularly in the context of potential metal ion inhibition.
Materials:
-
DNA template (e.g., human genomic DNA) at a concentration of 10 ng/µL.
-
Forward and reverse primers for a target gene (e.g., a housekeeping gene like GAPDH).
-
Taq DNA polymerase (5 U/µL).
-
10X Standard Taq Reaction Buffer (typically contains MgCl₂).
-
dNTP mix (10 mM each).
-
Chelating agents to be tested (EDTA, EGTA, BAPTA) at a stock concentration of 10 mM.
-
A known PCR inhibitor containing divalent cations (e.g., a solution of CaCl₂ or MgCl₂).
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose gel electrophoresis system.
-
Real-time PCR system (optional, for quantitative analysis).
Procedure:
-
Preparation of PCR Master Mixes: Prepare a master mix for each condition to be tested. The final reaction volume will be 25 µL.
-
Positive Control (No Inhibitor/No Chelator): 2.5 µL 10X Taq Buffer, 0.5 µL dNTPs, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 1 µL DNA template, 0.25 µL Taq polymerase, and 18.75 µL nuclease-free water.
-
Inhibited Control (Inhibitor/No Chelator): Same as the positive control, but add the PCR inhibitor to a final concentration known to be inhibitory (e.g., 5 mM excess MgCl₂). Adjust the water volume accordingly.
-
Chelator Rescue Reactions: Set up reactions identical to the "Inhibited Control," but also add the chelating agent to be tested at a final concentration of 0.1 mM, 0.5 mM, and 1 mM. Adjust the water volume accordingly.
-
-
PCR Amplification: Perform PCR with the following general cycling conditions (optimize annealing temperature based on primers):
-
Initial Denaturation: 95°C for 2 minutes.
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis:
-
Gel Electrophoresis: Run 10 µL of each PCR product on a 1.5% agarose gel. Compare the intensity of the amplified bands. Successful chelation of the inhibitory metal ions should result in the reappearance of the PCR product.
-
Real-Time PCR (Optional): If using a real-time PCR system, compare the Ct (cycle threshold) values. A lower Ct value in the chelator rescue reactions compared to the inhibited control indicates successful mitigation of inhibition.
-
Data Analysis:
Create a table comparing the PCR product band intensity (qualitative) or the Ct values (quantitative) for each chelator at different concentrations in the presence of the inhibitor.
The Rise of Biodegradable Alternatives
In recent years, there has been a growing interest in environmentally friendly laboratory reagents. Biodegradable chelating agents, such as Ethylenediamine-N,N'-disuccinic acid (EDDS) , Methylglycinediacetic acid (MGDA) , and L-Glutamic acid N,N-diacetic acid (GLDA) , have emerged as promising alternatives to the poorly biodegradable EDTA.[7][8] While extensive performance data in specific molecular biology applications is still emerging, their ability to effectively chelate metal ions suggests they could be suitable replacements in applications like nucleic acid extraction and PCR.[9] Researchers are encouraged to perform in-house validations using the comparative protocols provided in this guide to assess their suitability for specific experimental needs.
Conclusion
The selection of a chelating agent should be a deliberate choice based on the specific requirements of the molecular biology application. While EDTA remains a versatile and cost-effective option, next-generation chelators like EGTA and BAPTA offer superior selectivity and kinetic properties for specialized tasks. The advent of biodegradable alternatives further expands the toolkit for the environmentally conscious researcher. By understanding the quantitative differences in their metal ion affinities and employing standardized comparative protocols, scientists can optimize their experiments for greater precision, efficiency, and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradable chelating agents for industrial, domestic, and agricultural applications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of EDTA in Biological Samples
For researchers, scientists, and drug development professionals requiring accurate measurement of ethylenediaminetetraacetic acid (EDTA) in biological matrices, selecting the appropriate analytical method is critical. This guide provides a detailed comparison of three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Spectrophotometry. We will delve into their respective methodologies, performance characteristics, and offer supporting data to inform your selection process.
Method Comparison at a Glance
The choice of method for EDTA quantification hinges on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance metrics for each technique.
| Parameter | HPLC-UV with Pre-column Derivatization | LC-MS/MS | Spectrophotometry |
| Principle | Separation of a metal-EDTA complex by HPLC and detection by UV absorbance.[1][2] | Separation by HPLC followed by highly selective mass-based detection of EDTA or its fragments.[3][4] | Measurement of the absorbance of a colored metal-EDTA complex.[5][6] |
| Linearity Range | 0.6 µg/mL to 3.0 µg/mL[7], 0.01 to 0.08 mg/mL[8] | Wide dynamic range, adaptable to specific applications. | Dependent on the specific complex and wavelength. |
| Limit of Detection (LOD) | 0.30 µg/mL[7] | As low as 0.09 µg[9][10] | 1.4 µM[6], 10⁻⁶ M[5] |
| Limit of Quantification (LOQ) | 0.60 µg/mL[7], 0.1 ppm[1], 0.2 µg/mL[11] | As low as 5 ppm in dried bloodstains.[3][4] | Typically higher than chromatographic methods. |
| Accuracy (% Recovery) | 80% - 120%[2] | 100% to 113%[9][10] | Method-dependent, can be high with proper controls. |
| Precision (%RSD) | < 3%[8] | 0% to 6%[9][10] | Low relative standard deviation of 0.6% has been reported.[6] |
| Specificity | Good, but potential for interference from other sample components.[2] | Excellent, highly specific due to mass-based detection.[3] | Lower, susceptible to interference from other absorbing or chelating compounds.[5] |
| Throughput | Moderate, depends on chromatographic run time. | High, with run times as short as 1.0 minute.[9][10] | High, suitable for rapid screening. |
| Cost | Moderate | High | Low |
Experimental Workflows and Protocols
A clear understanding of the experimental steps involved in each method is crucial for successful implementation. The following sections detail the protocols for each technique and include a visual representation of a typical HPLC workflow.
HPLC-UV with Pre-column Derivatization Workflow
The most common approach for HPLC-based EDTA analysis involves a derivatization step to make the otherwise non-chromophoric EDTA molecule detectable by a UV detector. This is typically achieved by forming a stable complex with a metal ion, such as iron (III) or copper (II).
References
- 1. lcms.cz [lcms.cz]
- 2. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jppres.com [jppres.com]
- 11. EDTA Analysis with HPLC - AppNote [mtc-usa.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylenediaminetetraacetic Acid (EDTA)
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethylenediaminetetraacetic acid (EDTA), a common chelating agent in many laboratories. Adherence to these procedures is vital for protecting personnel and the environment.
Core Principles of EDTA Waste Management
The fundamental principle of EDTA disposal is the proper characterization and segregation of waste streams. The appropriate disposal route depends entirely on whether the EDTA is in its pure form, in a solution, or contaminated with other hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as disposal requirements can vary significantly.
Step-by-Step Disposal Procedures
-
Waste Characterization and Segregation:
-
Uncontaminated EDTA: This includes pure, unused solid EDTA or solutions of EDTA in water that have not been mixed with any other hazardous substances.
-
EDTA Contaminated with Non-Hazardous Materials: This refers to EDTA solutions mixed with non-hazardous buffers or salts. While the EDTA itself has low toxicity, the permissibility of drain disposal depends on local regulations.
-
EDTA Contaminated with Heavy Metals: EDTA is an effective chelating agent and will bind to heavy metals. Solutions containing EDTA complexed with toxic metals (e.g., lead, mercury, cadmium, chromium) are considered hazardous waste and must be disposed of accordingly.
-
EDTA in Biohazardous Waste: Used EDTA tubes from blood collection or other biological applications are considered medical and biohazardous waste.[1] These must be segregated from the general chemical waste stream.[1]
-
-
Disposal of Non-Hazardous EDTA Solutions:
-
For small quantities of dilute, non-hazardous EDTA solutions, some jurisdictions may permit drain disposal with copious amounts of water.[2][3][4]
-
It is crucial to confirm this with your local wastewater treatment authority, as they may have specific limits on the concentration of chelating agents.
-
If permitted, the disposal should be followed by flushing with at least a 100-fold excess of water to ensure dilution.[2][3][4]
-
-
Disposal of Hazardous EDTA Waste:
-
EDTA waste that is contaminated with heavy metals or other hazardous chemicals must be collected in a designated, properly labeled, and sealed hazardous waste container.[5]
-
The container must be compatible with the waste; for acidic solutions, glass containers are preferable to metal.[5]
-
Do not mix incompatible waste streams.
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[3]
-
-
Disposal of Biohazardous EDTA Waste:
Quantitative Data for EDTA Disposal
The following table summarizes the key quantitative value for the handling of EDTA waste. It is important to note that concentration limits for drain disposal are not universally established and are subject to local regulations.
| Parameter | Value | Regulation/Guideline |
| Reportable Quantity (RQ) for Spills | 5000 lbs (2270 kg) | EPA (40 CFR 302.4)[6][7][8][9] |
This Reportable Quantity is the amount of a hazardous substance that, if released into the environment, must be reported to the appropriate federal, state, and local authorities.
Experimental Protocols
While detailed experimental protocols for disposal are not applicable in the same way as a scientific experiment, the step-by-step procedures outlined above provide the necessary methodological guidance for safe and compliant EDTA waste management. The core "experimental" aspect for any laboratory professional is the initial waste characterization, which dictates the subsequent disposal pathway.
EDTA Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of EDTA waste.
Caption: Decision workflow for the proper disposal of EDTA waste.
By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. bsu.edu [bsu.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 7. phmsa.dot.gov [phmsa.dot.gov]
- 8. eCFR :: 40 CFR 117.3 -- Determination of reportable quantities. [ecfr.gov]
- 9. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylenediaminetetraacetic Acid (EDTA)
Essential safety and logistical information for the proper handling and disposal of Ethylenediaminetetraacetic Acid (EDTA) is critical for maintaining a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and ensure operational integrity. Adherence to these protocols is paramount for personal safety and regulatory compliance.
This compound is considered hazardous, causing serious eye irritation and potential harm if inhaled.[1][2][3] Prolonged or repeated exposure may also cause damage to organs, particularly the respiratory system.[1][2]
Personal Protective Equipment (PPE) for EDTA Handling
A multi-layered approach to personal protection is crucial when working with EDTA. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Category | Recommended Equipment | Specifications and Advisories |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][4][5] | Equipment should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Hand Protection | Protective gloves. | Recommended materials include Neoprene, natural rubber, butyl rubber, or polyvinyl chloride.[6] Always inspect gloves prior to use and use proper removal techniques.[5] |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[1][2][7] | This may include lab coats, aprons, or coveralls such as Tyvek®.[7] Ensure clothing is clean and put on before work.[7] |
| Respiratory Protection | NIOSH-approved air-purifying particulate filter respirator (N, R, or P95).[7] | Use in well-ventilated areas or when dust formation is likely.[1][2] A full facepiece or powered-air purifying respirator offers greater protection.[7] |
Procedural Workflow for Handling EDTA
The following diagram outlines the essential steps for the safe handling of EDTA from initial preparation to final disposal. Adherence to this workflow is a critical component of laboratory safety.
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of EDTA.
1. Preparation:
-
Ventilation: Always handle EDTA in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of dust particles.[1][2]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2][4]
2. Handling:
-
Avoid Dust Formation: Minimize the generation of dust when handling solid EDTA.[2][8]
-
Weighing: If weighing the solid form, do so carefully to prevent aerosolization.
-
Dissolving: When preparing solutions, add EDTA to the solvent slowly to avoid splashing.
-
Avoid Incompatibilities: Keep EDTA away from strong oxidizing agents, strong bases, copper, copper alloys, and nickel.[2][3]
3. Accidental Spills:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[6]
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][8] Avoid actions that create dust.[8] For liquid spills, absorb with an inert material and place in a sealed container.[6]
-
Decontamination: Clean the spill area thoroughly after the material has been collected.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][8]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if symptoms develop.[2][4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4][8]
5. Disposal Plan:
-
Waste Characterization: All waste containing EDTA must be handled as hazardous waste.
-
Containerization: Collect waste EDTA and contaminated materials in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][2][9] Do not dispose of EDTA down the drain or into the environment.[2][9]
References
- 1. redox.com [redox.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. www2.pcad.edu [www2.pcad.edu]
- 6. sds.chemicalstore.com [sds.chemicalstore.com]
- 7. nj.gov [nj.gov]
- 8. lewisu.edu [lewisu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
